molecular formula C15H18O3 B1163448 Methyl 4-prenyloxycinnamate

Methyl 4-prenyloxycinnamate

Katalognummer: B1163448
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: DBMLKNYVORYESN-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate has been reported in Zanthoxylum wutaiense, Centromadia fitchii, and other organisms with data available.

Eigenschaften

IUPAC Name

methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMLKNYVORYESN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a phenylpropanoid derivative. While specific experimentally determined physical constants are not widely reported in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃ChemSrc[1]
Molecular Weight 246.30 g/mol BioCrick[2]
Appearance PowderBioCrick[2]
Storage Conditions 2-8°C, sealed, cool, and dryChemSrc, BioCrick[1][2]

Synthesis and Purification

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide.

Synthesis Protocol: Williamson Ether Synthesis

Reaction Scheme:

G cluster_0 Reaction A Methyl p-hydroxycinnamate C This compound A->C + B Prenyl bromide B->C Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone)

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Methyl p-hydroxycinnamate

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or another appropriate polar aprotic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

  • To a solution of methyl p-hydroxycinnamate in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography and Recrystallization

Workflow:

G Crude Crude Product Dissolve Dissolve in minimal polar solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Oil Pure Oily Product Evaporate->Pure_Oil Recrystallize Recrystallize from suitable solvent Pure_Oil->Recrystallize Pure_Solid Pure Crystalline Solid Recrystallize->Pure_Solid

Figure 2: Workflow for the purification of this compound.

Procedure:

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure compound are combined and the solvent is evaporated.

  • If the product is an oil, it can be further purified by recrystallization from a suitable solvent or solvent system to yield a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamate (B1238496) group, the methyl ester protons, the methylene (B1212753) protons of the prenyl group, the vinyl proton of the prenyl group, and the two methyl groups of the prenyl moiety. The coupling constants between the vinyl protons of the cinnamate group will be indicative of the trans configuration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons of both the cinnamate and prenyl groups, the methyl carbon of the ester, the methylene carbon of the prenyl group, and the two methyl carbons of the prenyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3050-3000Aromatic and Vinyl C-H stretch
~2950-2850Aliphatic C-H stretch
~1715C=O stretch (ester)
~1630C=C stretch (alkene)
~1600, 1510C=C stretch (aromatic)
~1250, 1170C-O stretch (ester and ether)
Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (246.30 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group from the ester (-15 Da), the methoxycarbonyl group (-59 Da), and cleavage of the prenyl group.

Potential Fragmentation Pathway:

G M [M]⁺˙ m/z = 246 M_minus_CH3 [M-CH₃]⁺ m/z = 231 M->M_minus_CH3 - •CH₃ M_minus_Prenyl [M-C₅H₉]⁺ m/z = 177 M->M_minus_Prenyl - •C₅H₉ Prenyl_cation [C₅H₉]⁺ m/z = 69 M->Prenyl_cation

Figure 3: A simplified potential fragmentation pathway for this compound in mass spectrometry.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activities of this compound are limited, derivatives of cinnamic acid are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Hypothesized NF-κB Inhibition Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription of Compound This compound Compound->IKK inhibits

References

An In-Depth Technical Guide to the Biological Activity of Methyl 4-Prenyloxycinnamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The incorporation of a prenyloxy moiety onto the cinnamate (B1238496) scaffold is a promising strategy for enhancing bioavailability and potency. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Methyl 4-prenyloxycinnamate derivatives and their close structural analogs. While direct literature on this specific subclass is emerging, this document consolidates data from related cinnamic esters, amides, and prenyloxylated compounds to build a predictive framework for their therapeutic potential. It details plausible synthetic routes, summarizes quantitative data on anticancer, anti-inflammatory, and antimicrobial activities, provides established experimental protocols, and visualizes key signaling pathways, offering a foundational resource for researchers in drug discovery and development.

Introduction

Cinnamic acid, an organic acid found in plants, and its derivatives are well-established pharmacophores with diverse biological properties, including anti-tumor, anti-inflammatory, antibacterial, and antioxidant effects.[1] Structural modifications play a crucial role in tailoring these activities. One such modification is the introduction of a prenyl (or isoprenyl) group, a five-carbon branched-chain unit common in natural products. Prenylation is known to increase lipophilicity, which can enhance membrane permeability and protein-binding affinity, often leading to a significant potentiation of biological activity.

This compound derivatives, which combine the cinnamate backbone with a 4-position prenyloxy ether linkage, are a promising but underexplored class of compounds. This guide synthesizes current knowledge from analogous structures to forecast their potential and provide a robust starting point for further investigation.

Synthesis of this compound Derivatives

The most direct and widely used method for preparing 4-prenyloxycinnamate derivatives is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide by an alkoxide.[2][3] In this context, the synthesis would proceed by reacting Methyl 4-hydroxycinnamate with a prenyl halide (e.g., prenyl bromide) in the presence of a suitable base.

G cluster_start Starting Materials MHC Methyl 4-hydroxycinnamate Reaction Williamson Ether Synthesis (SN2 Reaction) MHC->Reaction PH Prenyl Halide (e.g., Prenyl Bromide) PH->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Deprotonates phenol Solvent Solvent (e.g., Acetone (B3395972), DMF) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of this compound.

Biological Activities

Based on extensive studies of related cinnamic acid derivatives, Methyl 4-prenyloxycinnamates are anticipated to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[4] The mechanism often involves the inhibition of critical cancer-related enzymes like matrix metalloproteinases (MMPs) or DNA topoisomerases.[5] The table below summarizes the cytotoxic activity of various cinnamic acid esters and amides, providing a benchmark for the expected potency of prenyloxylated analogs.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
(E)-N-methyl-3-(4-methoxyphenyl)acrylamide A-549 (Lung) 10.36 [5]
(E)-N-methyl-3-phenylacrylamide A-549 (Lung) 11.38 [5]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate HCT-116 (Colon) 16.2 [4]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate PC3 (Prostate) >25 [4]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate SNB-19 (Astrocytoma) 22.1 [4]
2d (4-acyloxy robustic acid derivative) HL-60 (Leukemia) 21.04
2g (4-acyloxy robustic acid derivative) HL-60 (Leukemia) 16.63

| 2i (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 16.38 | |

Anti-inflammatory Activity

Inflammation is a key pathological factor in many diseases. Cinnamic acid derivatives have been shown to exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This is often achieved through the inhibition of the NF-κB signaling pathway.[1]

Table 2: Anti-inflammatory Activity of Cinnamic Acid and Coumarin Derivatives

Compound/Derivative Cell Line Inhibited Mediator IC50 (µM) or % Inhibition Reference
1-Methylhydantoin cinnamoyl imide (Cpd 4) RAW 264.7 COX-1 37 [6]
1-Methylhydantoin cinnamoyl imide (Cpd 4) RAW 264.7 COX-2 126 [6]
Cinnamic Derivative 6h RAW 264.7 IL-6 85.9% inhibition [5]
Cinnamic Derivative 6h RAW 264.7 TNF-α 65.7% inhibition [5]
Naproxen-Cinnamic Acid Hybrid (Cpd 23) RAW 264.7 NO 5.66

| DAEMC (4-methylcoumarin derivative) | Microglial Cells | NO, TXB2, TNF-α | Significant inhibition at 50 µM | |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Cinnamate derivatives are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Their mechanism is often attributed to the disruption of microbial cell membrane integrity.[7]

Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives

Compound/Derivative Microorganism MIC (µM) Reference
Butyl cinnamate (6) Candida albicans 626.62 [8]
Ethyl cinnamate (3) Candida albicans 726.36 [8]
4-isopropylbenzylcinnamide (18) Staphylococcus aureus 458.15 [8]
Decyl cinnamate (9) Staphylococcus aureus 550.96 [8]
1-cinnamoylpyrrolidine E. coli, P. aeruginosa, S. aureus 0.5 mg/mL
Methoxyethyl 4-chlorocinnamate (4) Candida spp. 0.13 µmol/mL

| Perillyl 4-chlorocinnamate (11) | Candida spp. | 0.024 µmol/mL | |

Key Signaling Pathways

NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB (p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[9] Cinnamic acid derivatives are known to inhibit this pathway, often by preventing the degradation of IκBα.[1][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes induces transcription Cinnamate Cinnamate Derivatives Cinnamate->IKK inhibits Cinnamate->NFkB inhibits translocation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->IkBa degradation IkBa_NFkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.

Experimental Protocols

General Synthesis of this compound

This protocol outlines a plausible synthesis via Williamson ether synthesis.[11]

  • Reactant Preparation: To a round-bottom flask, add Methyl 4-hydroxycinnamate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.

  • Addition of Alkyl Halide: While stirring, add prenyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[12][13]

G A 1. Seed cancer cells in a 96-well plate and incubate (e.g., 24h) B 2. Treat cells with various concentrations of test compound and incubate (e.g., 48h) A->B C 3. Add MTT solution (yellow) to each well and incubate (e.g., 4h) B->C D 4. Living cells convert MTT to purple formazan (B1609692) crystals C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve crystals D->E F 6. Measure absorbance at ~570 nm using a microplate reader E->F G 7. Calculate % viability and determine IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophages.[14][15]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for an additional 18-24 hours to induce NO production.[15]

  • Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

  • Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10-15 minutes at room temperature.[15]

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible microbial growth.[7][17]

Conclusion and Future Directions

While direct experimental data on this compound derivatives is limited, the evidence from structurally related cinnamic acids, esters, and amides provides a strong rationale for their investigation as potent therapeutic agents. The addition of the prenyloxy group is hypothesized to enhance the inherent anticancer, anti-inflammatory, and antimicrobial activities of the cinnamate core.

Future research should focus on:

  • Systematic Synthesis: Creating a library of this compound derivatives with variations in substitution on the phenyl ring and ester group.

  • Comprehensive Screening: Evaluating this library against diverse panels of cancer cell lines, microbial strains, and in various inflammatory assay models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Methyl 4-prenyloxycinnamate: A Technical Guide on Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate, a naturally occurring phenylpropanoid, has been identified through computational studies as a promising bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit primarily predictive, understanding of its biological activities. Drawing upon data from related cinnamic acid derivatives and a network pharmacology study, this document outlines potential anti-inflammatory and antiviral effects, a hypothetical mechanism of action involving the MAPK signaling pathway, and detailed experimental protocols for future in vitro and in vivo validation. The information is presented to facilitate further research and drug development efforts centered on this compound.

Introduction

This compound is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] While direct experimental data on this compound is limited, a recent network pharmacology study identified it as a key bioactive constituent of Lithospermum erythrorhizon, a plant used in traditional medicine.[3][4][5] This computational study predicted its potential to modulate inflammatory pathways, particularly in the context of viral infections such as COVID-19.[3][4][5] This guide synthesizes the available predictive data and provides a framework for the experimental validation of its therapeutic potential.

Chemical Properties

PropertyValue
IUPAC Name methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate
CAS Number 81053-49-8
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Structure Prenyloxy group attached to a methyl cinnamate (B1238496) backbone.

Potential Therapeutic Effects (Based on Predictive Studies and Related Compounds)

Anti-inflammatory Activity

Computational models suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] Studies on related prenyloxycinnamic acid derivatives have shown inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a hallmark of anti-inflammatory activity.[6]

Antiviral Activity (Predicted)

The network pharmacology study that identified this compound highlighted its potential as an antiviral agent, specifically against SARS-CoV-2.[3][5] The predicted mechanism involves the inhibition of host inflammatory responses that are often exacerbated during viral infections.[4]

Anticancer Activity (Inferred from Related Compounds)

While not directly studied for this compound, other prenyloxyphenylpropanoids have demonstrated anti-cancer properties.[7] Further investigation is warranted to explore this potential therapeutic avenue.

Proposed Mechanism of Action: MAPK Signaling Pathway

The primary predicted mechanism of action for this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] This pathway plays a crucial role in inflammation and the cellular response to external stimuli. The computational study identified three key molecular targets for this compound within this pathway:

  • RELA (p65): A subunit of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.

  • TNF (Tumor Necrosis Factor): A pro-inflammatory cytokine.

  • VEGFA (Vascular Endothelial Growth Factor A): A signaling protein involved in angiogenesis and inflammation.

Molecular docking analyses from the study indicated a strong binding affinity of this compound to these targets, suggesting a potential inhibitory effect.[3][4]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Viral PAMPs) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_Cascade IKK IKK Complex MAPK_Cascade->IKK IκB IκB IKK->IκB phosphorylates NFkB NF-κB (p50/RELA) IκB->NFkB releases NFkB_nucleus NF-κB (p50/RELA) NFkB->NFkB_nucleus translocates M4P This compound M4P->MAPK_Cascade M4P->NFkB_nucleus Predicted Inhibition Inflammatory_Mediators TNF, VEGFA, Other Cytokines M4P->Inflammatory_Mediators Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression Gene_Expression->Inflammatory_Mediators

Caption: Predicted inhibition of the MAPK/NF-κB signaling pathway by this compound.

Quantitative Data (Illustrative, from Related Compounds)

Direct experimental quantitative data for this compound is not yet available. The following table presents data from related cinnamic acid derivatives to provide a comparative context for potential potency.

CompoundAssayTarget/Cell LineIC50 / ActivityReference
Boropinic AcidCYP2C19 InhibitionHuman Liver MicrosomesIC₅₀ = 31±5μM[7]
4'-Geranyloxyferulic AcidP-glycoprotein Inhibition---Significant Inhibition[7]
Cinnamic Acid-L-NAME ConjugatesNO Production InhibitionLPS-stimulated RAW 264.7 MacrophagesEnhanced activity compared to parent compounds[6]

Detailed Experimental Protocols for Validation

The following are proposed experimental protocols to validate the predicted therapeutic effects of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production in Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): Concurrently, perform an MTT assay on a parallel plate to assess the cytotoxicity of the compound at the tested concentrations.

In Vitro Mechanism of Action Assay: Western Blot for MAPK Pathway Proteins
  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 6.1, but for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-p65 (RELA), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Hypothesis Validation Cell_Culture RAW 264.7 Macrophage Culture Start->Cell_Culture Treatment Treatment with Methyl 4-prenyloxycinnamate Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Griess_Assay Griess Assay for NO Production Stimulation->Griess_Assay MTT_Assay MTT Assay for Cytotoxicity Stimulation->MTT_Assay Western_Blot Western Blot for p-p38, p-p65 Stimulation->Western_Blot ELISA ELISA for TNF-α, VEGFA Stimulation->ELISA Data_Analysis Data Analysis & Interpretation Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: Proposed experimental workflow for in vitro validation of this compound's bioactivity.

Future Directions

The preliminary computational evidence for the therapeutic potential of this compound is compelling. Future research should prioritize the following:

  • In Vitro Validation: Conduct the proposed experiments to confirm the anti-inflammatory effects and elucidate the mechanism of action.

  • In Vivo Studies: If in vitro results are positive, proceed to animal models of inflammation (e.g., LPS-induced endotoxemia) and viral infection to evaluate efficacy and safety.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and drug-like properties.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory and antiviral therapies. While current knowledge is based on predictive computational studies, the proposed mechanism of action via inhibition of the MAPK signaling pathway provides a solid foundation for targeted experimental validation. This technical guide offers a roadmap for researchers to systematically investigate and potentially unlock the therapeutic value of this natural product derivative.

References

Spectroscopic and Biosynthetic Insights into Methyl 4-prenyloxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a phenylpropanoid, a class of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine.[1] This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally similar compounds. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a visualization of the phenylpropanoid biosynthetic pathway, which is central to the formation of this and related molecules.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following tables present predicted values derived from known data for analogous compounds such as methyl cinnamate (B1238496) and other prenylated aromatic compounds. These tables serve as a reference for the anticipated spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Predicted δ (ppm) Carbon Predicted δ (ppm)
H-α~6.30 (d, J ≈ 16 Hz)C=O~167
H-β~7.65 (d, J ≈ 16 Hz)C-α~115
H-2, H-6~7.45 (d, J ≈ 8.5 Hz)C-β~144
H-3, H-5~6.90 (d, J ≈ 8.5 Hz)C-1~127
O-CH ₂-~4.55 (d, J ≈ 6.5 Hz)C-2, C-6~129
-CH=~5.50 (t, J ≈ 6.5 Hz)C-3, C-5~114
=C(CH₃)₂~1.75 (s)C-4~160
OCH₃~3.75 (s)O-C H₂-~65
-C H=~120
=C (CH₃)₂~138
=C(C H₃)₂~26, ~18
OCH₃~51

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, s = singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch~1715Strong
C=C (Alkenyl)Stretch~1635Medium
C=C (Aromatic)Stretch~1600, ~1510Medium
C-O (Ester)Stretch~1250, ~1170Strong
C-H (Aromatic)Bend (out-of-plane)~830Strong
C-H (Alkenyl)Bend (out-of-plane)~980Strong
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Notes
246[M]⁺Molecular Ion
215[M - OCH₃]⁺Loss of methoxy (B1213986) radical
187[M - COOCH₃]⁺Loss of carbomethoxy radical
178[M - C₅H₈]⁺McLafferty rearrangement, loss of isoprene
147[M - C₅H₈ - OCH₃]⁺Subsequent loss of methoxy radical
121[C₇H₅O₂]⁺
69[C₅H₉]⁺Prenyl cation

Note: m/z represents the mass-to-charge ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic esters like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Set the appropriate spectral width to encompass all expected proton or carbon signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid/Liquid Samples (Thin Film): If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquids, a drop can be placed directly between two salt plates.

  • Instrument Setup:

    • Perform a background scan with an empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

    • Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain further structural information.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Biosynthetic Pathway

This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites.

Phenylpropanoid_Pathway Phe L-Phenylalanine CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL PrenylCinnamate 4-Prenyloxycinnamic Acid pCoumaricAcid->PrenylCinnamate Prenyltransferase Flavonoids Flavonoids, etc. pCoumaroylCoA->Flavonoids Lignin Lignin Precursors pCoumaroylCoA->Lignin MethylPrenylCinnamate This compound PrenylCinnamate->MethylPrenylCinnamate Methyltransferase

Figure 1: Simplified Phenylpropanoid Biosynthesis Pathway leading to this compound.

References

Methyl 4-prenyloxycinnamate: A Phenylpropanoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-prenyloxycinnamate is a naturally occurring phenylpropanoid, a class of compounds synthesized in plants from the amino acid phenylalanine. Phenylpropanoids are recognized for their diverse biological activities, and this compound, with its characteristic prenylated side chain, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its role as a phenylpropanoid, its biological activities, and the experimental methodologies used to evaluate its effects. Drawing on data from closely related analogs due to the limited specific research on this compound, this paper will explore its anti-inflammatory and cytotoxic properties and the underlying signaling pathways.

Introduction to Phenylpropanoids and this compound

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds based on a C6-C3 carbon skeleton. These molecules, including flavonoids, lignans, and cinnamic acid derivatives, play crucial roles in plant defense, structure, and signaling. This compound belongs to the family of prenylated phenylpropanoids, which are characterized by the attachment of a five-carbon isoprene (B109036) unit (a prenyloxy group) to the phenyl ring of a cinnamic acid methyl ester. This prenyl moiety often enhances the biological activity of the parent compound.

While specific research on this compound is nascent, the broader class of prenylated and alkoxy-substituted cinnamic acid derivatives has demonstrated significant anti-inflammatory, cytotoxic, and antioxidant activities, making them promising candidates for drug discovery and development.[1][2][3][4]

Biological Activities

Based on studies of structurally similar compounds, this compound is anticipated to exhibit significant anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[4][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, 4-methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6.[7] Derivatives of cinnamic acid have been reported to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[8] Furthermore, the anti-inflammatory mechanism of some cinnamic acid derivatives is associated with the inhibition of the NF-κB signaling pathway.[4][8]

Table 1: Representative Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundAssayTarget/Cell LineActivity/IC50Reference
Ethyl p-methoxycinnamateCOX-1 Inhibition1.12 µM[9]
Ethyl p-methoxycinnamateCOX-2 Inhibition0.83 µM[9]
Ethyl p-methoxycinnamateNF-κB Inhibition88.7 µM[9]
Ethyl p-methoxycinnamateTNF-α Inhibition96.84 µg/mL[9]
Ethyl p-methoxycinnamateIL-1β Inhibition166.4 µg/mL[9]
DiferuloylputrescineNO Production InhibitionRAW 264.7Potent[8]
Cinnamic Acid Derivative (6h)IL-6 Inhibition85.9% inhibition[5]
Cinnamic Acid Derivative (6h)TNF-α Inhibition65.7% inhibition[5]
Cytotoxic Activity

Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines.[10][11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10] The presence of different substituents on the cinnamic acid scaffold can significantly influence the cytotoxic potency and selectivity.

Table 2: Representative Cytotoxic Activity of Cinnamic Acid Derivatives

CompoundCell LineIC50Reference
Cinnamic acid ester derivative (unspecified)HeLa, K562, Fem-x, MCF-742 - 166 µM[10]
Cinnamic acid amide derivative (Compound 5)A-549 (Lung cancer)10.36 µM[11]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12)HCT-116 (Colon carcinoma)16.2 µM[13]
Tetradecyl ester of p-coumaric acid (1c)MOLT-4 (Lymphoblastic leukemia)0.123 µM[14]
Tetradecyl ester of caffeic acid (4c)MOLT-4 (Lymphoblastic leukemia)1.0 µM[14]

Mechanism of Action: Signaling Pathways

The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[4][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activates MPC This compound (Proposed) MPC->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway.

Synthesis and Isolation

Natural Occurrence

This compound and related prenylated phenylpropanoids are found in various plant species, particularly within the genus Ferula (family Apiaceae).[15][16][17][18][19] These plants are known for producing a rich diversity of secondary metabolites, including coumarins and sesquiterpenes, which have a history of use in traditional medicine.[15][16][17][18][19]

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. A common approach involves the esterification of the corresponding cinnamic acid and the etherification of a hydroxycinnamate precursor.

Synthesis_Workflow Start 4-Hydroxycinnamic Acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate Methyl 4-hydroxycinnamate Step1->Intermediate Step2 Williamson Ether Synthesis (e.g., Prenyl bromide, Base) Intermediate->Step2 Product This compound Step2->Product

A general synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A-549, HCT-116)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions and Conclusion

References

Preliminary In-Vitro Studies of Methyl 4-prenyloxycinnamate: A Technical Overview Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The introduction of a prenyl group to the cinnamic acid scaffold can enhance its lipophilicity and interaction with biological membranes, potentially modulating its bioactivity. This document provides a preliminary overview of the potential in-vitro biological activities of Methyl 4-prenyloxycinnamate, drawing parallels from studies on related cinnamate (B1238496) esters and prenylated phenolic compounds.

Potential In-Vitro Biological Activities

Based on the broader class of cinnamic acid derivatives, this compound is hypothesized to exhibit anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Cinnamic acid esters have been reported to possess anti-inflammatory properties[1][2]. The mechanism of action is often attributed to the inhibition of key inflammatory enzymes and signaling pathways.

Enzyme Inhibition:

  • Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Cinnamic acid derivatives have been shown to inhibit COX enzymes[3].

  • Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some cinnamic acid derivatives have demonstrated inhibitory activity against LOX[3].

Modulation of Inflammatory Mediators:

Studies on related compounds suggest that this compound could potentially reduce the production of pro-inflammatory cytokines and mediators in cell-based assays. For instance, some cinnamic derivatives have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7[4][5].

Cytotoxic Activity

Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines[6][7][8][9]. The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis. While no specific data exists for this compound, studies on similar compounds suggest potential activity. For example, some amide cinnamate derivatives have shown strong inhibition of MCF-7 breast cancer cell growth[9].

Quantitative Data from Related Compounds

The following tables summarize quantitative data from in-vitro studies on structurally similar cinnamic acid derivatives. It is crucial to note that these values are not directly applicable to this compound and should only be used as a reference for potential efficacy.

Table 1: Anti-inflammatory Activity of Related Cinnamic Acid Derivatives

CompoundAssayCell LineIC50 / InhibitionReference
Symmetric Cinnamic DerivativesIL-6 InhibitionNot Specified85.9%[5]
Symmetric Cinnamic DerivativesTNF-α InhibitionNot Specified65.7%[5]
Cinnamic Amide HybridLOX InhibitionIn vitroModerate[3]
Cinnamic Ester HybridCOX InhibitionIn vitroModerate[3]

Table 2: Cytotoxic Activity of Related Cinnamic Acid Derivatives

CompoundCell LineAssayIC50Reference
Amide Cinnamate DerivativeMCF-7 (Breast Cancer)Not Specified0.085 µM[9]
Phenyl Amide CinnamateMCF-7 (Breast Cancer)Not Specified0.085 µM[9]
Chalcone Derivative 12MCF-7 (Breast Cancer)MTT Assay4.19 ± 1.04 µM[8]
Chalcone Derivative 13MCF-7 (Breast Cancer)MTT Assay3.30 ± 0.92 µM[8]

Experimental Protocols

Detailed experimental protocols for the in-vitro evaluation of a novel compound like this compound would typically include the following assays:

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assays

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Seeding and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cell Treatment: Treat RAW 264.7 cells as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the cytokine concentration from a standard curve and calculate the percentage of inhibition.

Enzyme Inhibition Assays (COX/LOX)

Commercial enzyme inhibition assay kits are available to screen for inhibitors of COX-1, COX-2, and various LOX isoforms.

  • Assay Preparation: Prepare the assay buffer, enzyme, and substrate according to the kit's protocol.

  • Compound Incubation: Incubate the enzyme with various concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation Compound This compound (Hypothesized) Compound->IKK Inhibition (Hypothesized) Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO, Cytokine Assays on RAW 264.7) Start->Anti_inflammatory Lead_optimization Lead Optimization Cytotoxicity->Lead_optimization Enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2, 5-LOX) Anti_inflammatory->Enzyme_inhibition Mechanism Mechanism of Action Studies (e.g., NF-κB Pathway Analysis) Anti_inflammatory->Mechanism Enzyme_inhibition->Lead_optimization Mechanism->Lead_optimization

Caption: A general workflow for the in-vitro evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental evidence for the in-vitro activities of this compound is currently lacking, the existing literature on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential anti-inflammatory and cytotoxic agent. Future research should focus on the synthesis and subsequent in-vitro evaluation of this compound using the assays outlined in this guide. Such studies would be invaluable in determining its specific biological activities, potency, and mechanism of action, thereby paving the way for further preclinical development.

References

Methodological & Application

Application Notes and Protocols for Methyl 4-prenyloxycinnamate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of compounds known for a variety of biological activities. While specific experimental data for this compound is limited in publicly available literature, research on structurally related cinnamates and prenyloxycoumarins suggests potential applications in oncology and inflammatory diseases.[1] Compounds with similar structures, such as methyl p-hydroxycinnamate and other cinnamic acid esters, have demonstrated anti-inflammatory and anti-cancer properties in preclinical studies.[2][3]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxicity, anti-inflammatory effects, and potential to induce apoptosis in cancer cell lines. The methodologies are based on established assays and findings for related molecules.

Potential Applications

Based on the known biological activities of similar cinnamate (B1238496) derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic or pro-apoptotic agent against various cancer cell lines.

  • Inflammation: For its potential to modulate inflammatory responses in cell models of inflammation.

Data Presentation

The following tables present example data for the proposed experiments. These are hypothetical values based on findings for similar compounds and should be replaced with experimental data.

Table 1: Cytotoxicity of this compound (Example Data)

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer)2475.2
4852.8
A549 (Lung Cancer)2488.1
4865.4
RAW 264.7 (Macrophage)24> 100
48> 100

Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages (Example Data)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Control15.38.91.2
LPS (1 µg/mL)1250.6850.225.7
LPS + M4P (10 µM)980.1675.818.9
LPS + M4P (25 µM)650.4430.112.3
LPS + M4P (50 µM)320.9210.56.8

(M4P: this compound)

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Example Data)

Treatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Control2.11.53.6
M4P (25 µM)8.74.212.9
M4P (50 µM)15.39.825.1
M4P (100 µM)28.918.647.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer and non-cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (e.g., MCF-7, A549, and a non-cancerous cell line for control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-Inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6)

This protocol assesses the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • LPS from E. coli

  • Complete cell culture medium

  • 24-well plates

  • Griess Reagent for Nitric Oxide (NO) detection

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α and IL-6 Measurement:

    • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Response M4P This compound NFkB NF-κB Pathway M4P->NFkB Inhibition AP1 AP-1 Pathway M4P->AP1 Inhibition Caspase_Cascade Caspase Cascade M4P->Caspase_Cascade Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammatory_Genes Activation AP1->Inflammatory_Genes Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow for In Vitro Evaluation cluster_assays Perform Assays start Start: Prepare Methyl 4-prenyloxycinnamate Stock seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells cytotoxicity Cytotoxicity Assay (MTT) treat_cells->cytotoxicity inflammation Anti-inflammatory Assay (ELISA, Griess) treat_cells->inflammation apoptosis Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis analyze_data Data Analysis and Interpretation cytotoxicity->analyze_data inflammation->analyze_data apoptosis->analyze_data end End: Report Findings analyze_data->end

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of organic compounds that are widely recognized for their antioxidant properties.[1] The antioxidant potential of cinnamic acid and its derivatives is attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group and a propenoic acid side chain. These features enable them to act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous disease pathologies.[1][2] The esterification of the carboxylic acid group and the introduction of a prenyloxy group at the para position of the phenyl ring in this compound may influence its antioxidant capacity. Structure-activity relationship studies of various cinnamic acid derivatives suggest that the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid group, can significantly modulate their antioxidant activity.[2][3][4]

This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two of the most common and reliable spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference Compound
Cinnamic Acid1.2-Ascorbic Acid
Ethyl Cinnamate0.64-Ascorbic Acid
p-Coumaric Acid-TEAC value of 2.2 mMTrolox
Ferulic Acid-TEAC value of 1.9 mMTrolox

Note: The table above provides a comparative context for the antioxidant activity of cinnamic acid derivatives. Researchers should experimentally determine the IC50 values for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically at 517 nm, is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution and a series of dilutions of the positive control in methanol.

  • Assay:

    • In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a stock solution and a series of dilutions of the positive control.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations to respective wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • A blank well should contain 20 µL of methanol and 180 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization

The following diagrams illustrate the experimental workflows for the DPPH and ABTS antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample/Standard with 100 µL DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) ABTS_work Prepare Working ABTS•+ Solution (Abs=0.7) ABTS_stock->ABTS_work Mix Mix 20 µL Sample/Standard with 180 µL ABTS•+ Solution in 96-well plate ABTS_work->Mix Sample_sol Prepare Sample/Standard Dilutions Sample_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, and/or TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes and Protocols for Anti-inflammatory Assays of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for evaluating the anti-inflammatory properties of Methyl 4-prenyloxycinnamate. The following sections outline key in vitro assays to characterize its mechanism of action, focusing on its effects on nitric oxide and prostaglandin (B15479496) E2 production, reactive oxygen species generation, and the expression of pro-inflammatory mediators. Furthermore, the involvement of the crucial NF-κB and MAPK signaling pathways is explored.

Data Presentation

The following tables are structured to summarize the quantitative data obtained from the described experimental protocols. These tables will allow for a clear and concise comparison of the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Concentration (µM)NO Production (% Inhibition)IC50 (µM) for NO InhibitionPGE2 Production (% Inhibition)IC50 (µM) for PGE2 Inhibition
Control00
LPS (1 µg/mL)--
This compound (X µM) + LPS
This compound (Y µM) + LPS
This compound (Z µM) + LPS
Positive Control (e.g., L-NAME/Indomethacin) + LPS

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression

Concentration (µM)TNF-α (% Inhibition)IL-6 (% Inhibition)IL-1β (% Inhibition)iNOS Protein Expression (% of Control)COX-2 Protein Expression (% of Control)
Control000100100
LPS (1 µg/mL)---
This compound (X µM) + LPS
This compound (Y µM) + LPS
This compound (Z µM) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Concentration (µM)Intracellular ROS (% of Control)IC50 (µM) for ROS Inhibition
Control100
Stimulant (e.g., H2O2 or LPS)-
This compound (X µM) + Stimulant
This compound (Y µM) + Stimulant
This compound (Z µM) + Stimulant
Positive Control (e.g., N-acetylcysteine) + Stimulant

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are designed to be followed by researchers with standard laboratory skills and equipment.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a desired density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Include a vehicle control (cells treated with the solvent and LPS) and a positive control (a known anti-inflammatory agent).

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide production is indirectly measured by quantifying the stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][2][3][4]

Protocol:

  • After the treatment period (typically 24 hours), collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

Prostaglandin E2 (PGE2) Measurement

Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9]

Protocol:

  • Collect the cell culture supernatant after the treatment period.

  • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

  • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the supernatant for binding to the antibody.

  • After incubation and washing steps, a substrate solution is added, and the color development is stopped.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • The concentration of PGE2 is inversely proportional to the absorbance and is determined from a standard curve.

Reactive Oxygen Species (ROS) Measurement

Principle: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10][11][12][13][14] DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • After pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove the excess probe.

  • Induce oxidative stress with a stimulant such as H₂O₂ (100 µM) or LPS (1 µg/mL) for a specified time.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific sandwich ELISA kits.[15][16][17][18]

Protocol:

  • Collect the cell culture supernatant after the treatment period.

  • Use commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.[5]

  • In brief, the supernatant is added to wells coated with a capture antibody specific for the cytokine of interest.

  • After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • Following another incubation and washing, a substrate is added to produce a colorimetric signal.

  • Measure the absorbance and determine the cytokine concentration from a standard curve.

Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Pathway Proteins

Principle: Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.[5][19][20][21][22]

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for in vitro anti-inflammatory screening.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Production Assay Stimulate->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Measurement Stimulate->PGE2_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement Stimulate->ROS_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) Stimulate->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK) Stimulate->Western_Blot Quantify Quantify Results NO_Assay->Quantify PGE2_Assay->Quantify ROS_Assay->Quantify Cytokine_Assay->Quantify Western_Blot->Quantify Summarize Summarize in Tables Quantify->Summarize

Caption: Experimental workflow for in vitro anti-inflammatory screening.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription MPC This compound MPC->IKK Inhibits MPC->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway in inflammation.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs Phosphorylates MEK1_2 MEK1/2 TAK1->MEK1_2 Phosphorylates p38_JNK p38, JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates ERK ERK1/2 MEK1_2->ERK Phosphorylates ERK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes MPC This compound MPC->TAK1 Inhibits MPC->MKKs Inhibits MPC->MEK1_2 Inhibits

Caption: MAPK signaling pathways in inflammation.

References

Application Notes and Protocols for the Analysis of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the analytical characterization of Methyl 4-prenyloxycinnamate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific optimized methods for this compound are not widely published, the following protocols are based on established methodologies for structurally similar cinnamate (B1238496) derivatives and serve as a robust starting point for method development and validation.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 81053-49-8[1]
Molecular Formula C₁₅H₁₈O₃[1]
Molecular Weight 246.30 g/mol [1]
Storage Condition 2-8°C[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reversed-phase HPLC (RP-HPLC) is a suitable method for the separation, quantification, and purity assessment of this compound. Due to its non-polar prenyl group and aromatic ring, a C18 stationary phase is recommended. The selection of the mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and water, will be critical in achieving optimal retention and resolution. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the cinnamate chromophore.

Proposed HPLC Protocol:

This protocol provides a starting point for the analysis of this compound. Method optimization will be required to achieve desired performance characteristics.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid (or other suitable mobile phase modifier).

  • This compound reference standard.

  • Sample dissolution solvent (e.g., methanol or acetonitrile).

2. Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at 280 nm and 310 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample dissolution solvent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the sample dissolution solvent to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standards.

  • Assess the purity of the sample by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Prep_Sample->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_ID Peak Identification Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification Purity Purity Assessment Quantification->Purity

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note:

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H NMR will provide information on the number and connectivity of protons, including characteristic signals for the aromatic protons, the vinyl protons of the cinnamate moiety, the methyl ester, and the prenyl group. ¹³C NMR will reveal the number of unique carbon environments in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to further confirm the structure by establishing proton-proton and proton-carbon correlations.

Proposed NMR Protocol:

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • This compound sample.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

3. NMR Data Acquisition (Typical Parameters):

ExperimentParameterRecommended Setting
¹H NMR Solvent CDCl₃
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time ~4 s
¹³C NMR Solvent CDCl₃
Pulse Program zgpg30
Number of Scans 1024 or more
Relaxation Delay 2.0 s
Acquisition Time ~1-2 s

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the this compound structure.

NMR Analysis Workflow:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Dissolve->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing Assign_Signals Signal Assignment Referencing->Assign_Signals Structure_Confirm Structure Confirmation Assign_Signals->Structure_Confirm

Caption: Workflow for NMR analysis of this compound.

References

Elucidating the Molecular Mechanisms of Methyl 4-prenyloxycinnamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a naturally occurring phenolic compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While direct and extensive mechanism of action studies on this compound are emerging, research on structurally similar compounds, particularly those containing a prenyloxy group, provides a strong foundation for hypothesizing its molecular targets and signaling pathways.

This document provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing parallels from closely related analogues. It includes detailed experimental protocols for key assays to enable researchers to investigate its biological effects and validate its therapeutic potential.

Proposed Mechanism of Action

Based on studies of related cinnamic acid derivatives and prenyloxy-containing compounds, this compound is hypothesized to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines. This is thought to occur through the suppression of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins. This compound may inhibit this process by preventing the degradation of IκBα.

Anticancer Activity

The anticancer potential of this compound is likely multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. Evidence from related compounds, such as Methyl 4-hydroxycinnamate, suggests a role in inducing calcium-dependent apoptosis in cancer cells. Furthermore, the MAPK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival, is a probable target. Inhibition of key kinases in the MAPK cascade (e.g., ERK, JNK, p38) could lead to cell cycle arrest and apoptosis.

Data on Structurally Related Compounds

Quantitative data for the biological activities of compounds structurally related to this compound are summarized below. This information provides a valuable reference for designing and interpreting experiments with the target compound.

CompoundCell LineAssayIC50 ValueReference
Methyl 4-hydroxycinnamate + Carnosic Acid (10 µM)HL60 (Leukemia)Viable Cell Number (72h)~5 µM[1]
Ethyl 4-[(4-methylbenzyl)oxy] benzoateEAC (Carcinoma)Cell Growth Inhibition (in vivo)0.5 mg/kg: 40.70%1.0 mg/kg: 58.98%[2]
7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarinPrimary Rat MicrogliaNitric Oxide Production~50 µM[3]
7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarinPrimary Rat MicrogliaTNF-α Production~50 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) for anti-inflammatory assays; various cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) for anticancer assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. For anti-inflammatory assays, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS; 1 µg/mL). For anticancer assays, cells are treated with the compound for specified time points (e.g., 24, 48, 72 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat as described above.

    • After the incubation period (typically 24 hours), collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins
  • Principle: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with this compound for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway Diagrams

G cluster_0 Proposed Anti-Inflammatory Mechanism of this compound cluster_1 Proposed Anti-Inflammatory Mechanism of this compound cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammation Gene Transcription MPC This compound MPC->IKK Inhibits IkBa_NFkB->NFkB IκBα degradation NFkB_n NF-κB G cluster_0 Proposed Anticancer Mechanism of this compound cluster_1 GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Apoptosis Apoptosis MPC This compound MPC->RAF Inhibits MPC->Apoptosis Induces ERK_n ERK G cluster_0 Experimental Workflow for Investigating Mechanism of Action start Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) treatment Treatment with This compound start->treatment assays Biological Assays treatment->assays no_assay Nitric Oxide Assay (Anti-inflammatory) assays->no_assay wb_assay Western Blot (NF-κB & MAPK pathways) assays->wb_assay apop_assay Apoptosis Assay (Anticancer) assays->apop_assay data Data Analysis & Interpretation no_assay->data wb_assay->data apop_assay->data conclusion Elucidation of Mechanism of Action data->conclusion

References

Application Notes and Protocols for In Vivo Evaluation of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design and evaluation of Methyl 4-prenyloxycinnamate, a compound of interest for its potential therapeutic properties. Drawing upon research on analogous prenylated cinnamic acid and coumarin (B35378) derivatives, this document outlines methodologies for assessing its anti-inflammatory and anti-cancer activities.

Compound Profile: this compound

This compound belongs to the class of prenylated hydroxycinnamic acids. This structural motif is common in various natural products and has been associated with a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The prenyl group often enhances the lipophilicity and membrane permeability of the molecule, potentially improving its pharmacokinetic profile and cellular uptake. While specific in vivo data for this compound is limited, the experimental designs outlined below are based on established protocols for structurally related compounds.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Activity: The anti-inflammatory effects of similar compounds are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][2][3][4][5] NF-κB is a critical regulator of pro-inflammatory cytokines, while Nrf2 is a master regulator of the antioxidant response.

Anti-Cancer Activity: In the context of cancer, related coumarin and cinnamic acid derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by modulating pathways such as PI3K/Akt/mTOR and inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]

In Vivo Experimental Design: Representative Protocols

The following protocols are representative experimental designs for evaluating the in vivo efficacy of this compound in preclinical animal models.

Anti-Inflammatory Efficacy in a Murine Model of Acute Inflammation

This protocol describes the evaluation of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, a common model for studying systemic inflammation.[8]

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping and Pre-treatment cluster_induction Induction of Inflammation cluster_endpoint Endpoint Analysis (24h post-LPS) acclimatize House mice under standard conditions grouping Randomly assign mice to treatment groups (n=8-10/group) acclimatize->grouping pretreatment Administer Vehicle or this compound (oral gavage) for 3 days grouping->pretreatment induction Induce inflammation with LPS (intraperitoneal injection) pretreatment->induction euthanasia Euthanize mice and collect samples induction->euthanasia blood Blood collection (serum for cytokine analysis) euthanasia->blood tissue Lung tissue collection (histopathology, gene expression) euthanasia->tissue

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol Details:

StepProcedure
1. Animal Model Male C57BL/6 mice, 8-10 weeks old.
2. Acclimatization House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
3. Grouping Randomly divide mice into the following groups (n=8-10 per group): - Group 1: Vehicle control - Group 2: LPS + Vehicle - Group 3: LPS + this compound (Low Dose) - Group 4: LPS + this compound (High Dose) - Group 5: LPS + Dexamethasone (Positive Control)
4. Dosing Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.This compound: Prepare suspensions in vehicle. Based on related compounds, suggested starting doses are 25 and 50 mg/kg.[9]Administration: Administer orally via gavage once daily for 3 consecutive days prior to LPS challenge.
5. Induction On day 3, one hour after the final dose of the test compound, administer LPS (10 mg/kg) via intraperitoneal (i.p.) injection. The vehicle control group receives sterile saline.
6. Sample Collection 24 hours post-LPS administration, euthanize mice. Collect blood via cardiac puncture for serum separation. Perfuse the lungs with saline and collect lung tissue.
7. Endpoint Analysis Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and H&E staining to assess inflammatory cell infiltration and tissue damage.Gene Expression: Snap-freeze a portion of the lung tissue in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of inflammatory gene expression (e.g., iNOS, COX-2).
Anti-Cancer Efficacy in a Xenograft Tumor Model

This protocol outlines the evaluation of this compound in a human tumor xenograft model in immunodeficient mice.

Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_implantation Tumor Cell Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatize House nude mice under sterile conditions implant Subcutaneously implant human cancer cells (e.g., MCF-7) acclimatize->implant monitor Monitor tumor growth until palpable implant->monitor grouping Randomize mice into treatment groups monitor->grouping treatment Administer Vehicle or this compound daily for 21 days grouping->treatment measure Measure tumor volume and body weight twice weekly treatment->measure euthanasia Euthanize mice and excise tumors measure->euthanasia tumor_analysis Tumor weight, histopathology, and biomarker analysis euthanasia->tumor_analysis

Caption: Workflow for assessing the anti-cancer activity of this compound.

Protocol Details:

StepProcedure
1. Animal Model Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Cell Culture Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
3. Tumor Implantation Inoculate 5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.
4. Grouping Once tumors reach a palpable size (approx. 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): - Group 1: Vehicle control - Group 2: this compound (Low Dose) - Group 3: this compound (High Dose) - Group 4: Positive Control (e.g., Doxorubicin)
5. Dosing Vehicle: As appropriate for the compound's solubility (e.g., 0.5% CMC, or a solution containing DMSO and Tween 80).This compound: Suggested starting doses of 50 and 100 mg/kg, administered daily via oral gavage.[10]Administration: Treat for a defined period, typically 21-28 days.
6. Monitoring Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly. Observe for any signs of toxicity.
7. Endpoint Analysis At the end of the study, euthanize the mice and excise the tumors. Tumor Weight: Record the final tumor weight.Histopathology & Immunohistochemistry: Analyze tumor sections for necrosis, apoptosis (e.g., TUNEL staining), and proliferation markers (e.g., Ki-67).

Data Presentation: Quantitative Summary Tables

Table 1: Representative Anti-Inflammatory Efficacy Data

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle Control50 ± 1030 ± 80.5 ± 0.1
LPS + Vehicle500 ± 75800 ± 1205.0 ± 0.8
LPS + M4P (25 mg/kg)350 ± 50550 ± 903.5 ± 0.5
LPS + M4P (50 mg/kg)200 ± 40 300 ± 602.0 ± 0.3
LPS + Dexamethasone150 ± 30250 ± 50 1.5 ± 0.2
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS + Vehicle. M4P: this compound.

Table 2: Representative Anti-Cancer Efficacy Data

Treatment GroupFinal Tumor Volume (mm³)Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2501.5 ± 0.3-
M4P (50 mg/kg)1000 ± 1801.0 ± 0.233.3
M4P (100 mg/kg)600 ± 120 0.6 ± 0.160.0
Doxorubicin400 ± 90 0.4 ± 0.0873.3
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. M4P: this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound based on data from related compounds.

G cluster_inflammation Inflammatory Signaling cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus1->ProInflammatory transcription M4P This compound M4P->IKK Inhibits Keap1 Keap1 M4P->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus2 Nucleus Nrf2->Nucleus2 translocation ARE Antioxidant Response Element (ARE) Nucleus2->ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes transcription

Caption: Hypothesized anti-inflammatory and antioxidant mechanisms of this compound.

G cluster_cancer Cancer Cell Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis M4P This compound M4P->PI3K Inhibits M4P->VEGFR2 Inhibits

Caption: Hypothesized anti-cancer mechanisms of this compound.

References

Troubleshooting & Optimization

optimizing concentration ranges for Methyl 4-prenyloxycinnamate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing concentration ranges of Methyl 4-prenyloxycinnamate in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. Based on studies of similar cinnamic acid derivatives, a preliminary screening range of 1 nM to 100 µM is recommended.[1] This wide range helps in identifying an approximate effective concentration and assessing potential toxicity at higher concentrations.

Q2: How can I dissolve this compound for use in cell culture?

A2: this compound is a hydrophobic compound. For in vitro experiments, it is best to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the cell culture medium.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.[2][3][4]

  • Stock Solution: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.

  • Final Concentration: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6]

Q3: What are the first experiments to perform to determine the optimal concentration?

A3: The initial experiments should focus on two key aspects: cytotoxicity and the primary biological activity of interest (e.g., anti-inflammatory effects).

  • Cytotoxicity Assay: A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability is crucial. This will establish the concentration range that is non-toxic to your chosen cell line.[6]

  • Primary Activity Assay: Concurrently, perform a dose-response experiment for the expected biological effect. For instance, if you are investigating anti-inflammatory properties, you could use an in vitro assay like the inhibition of protein denaturation or a lipoxygenase inhibition assay.[7][8][9]

Q4: How can I troubleshoot high variability in my experimental results?

A4: High variability in results can stem from several factors:

  • Compound Solubility: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Visual inspection of the diluted solutions is important.

  • Inconsistent Cell Seeding: Variations in the initial number of cells per well can significantly affect the final readout. Use a consistent cell seeding density.[6]

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across experiments.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound, even at high concentrations. Compound Insolubility: The compound may be precipitating out of the solution at the tested concentrations.Visually inspect the dilutions for any precipitate. Prepare a fresh stock solution and ensure the final solvent concentration is not causing insolubility. Consider using a different solubilization vehicle if DMSO is problematic.[2][3][4]
Incorrect Concentration Range: The effective concentration might be higher than the tested range.If no cytotoxicity is observed, consider cautiously extending the concentration range.
Cell Line Insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action.Research the biological targets of similar compounds and select a cell line known to express these targets.
High cytotoxicity observed even at low concentrations. Compound Toxicity: The compound may be inherently toxic to the chosen cell line.Re-run the cytotoxicity assay with a lower and narrower concentration range to pinpoint the IC50 value accurately.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5][6]
IC50 values are highly variable between experiments. Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and seeding density can alter cellular responses.Use cells within a consistent passage number range, seed them at a uniform density, and ensure they are in the logarithmic growth phase.[6][10]
Inaccurate Serial Dilutions: Errors in preparing the dilution series can lead to significant variations.Prepare fresh dilutions for each experiment and double-check calculations. Use calibrated pipettes.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile using MTT Assay

This protocol outlines a method to assess the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Chosen cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.[11][12]

Protocol 2: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation

This assay is a simple method to screen for anti-inflammatory properties.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • This compound stock solution

  • Diclofenac sodium (as a standard reference)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 4.5 mL of PBS.

  • Compound Addition: Add 0.5 mL of various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) to the reaction mixture. Use Diclofenac sodium as the standard. A control consists of the reaction mixture with the vehicle (e.g., DMSO).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9][13]

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.8
2588.4 ± 4.2
5065.1 ± 6.3
10042.3 ± 5.9
Calculated IC50 ~85 µM

Table 2: Hypothetical Anti-Inflammatory Activity of this compound (Protein Denaturation Assay)

Concentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
1015.2 ± 2.1
5035.8 ± 3.5
10058.4 ± 4.8
25075.9 ± 3.9
50088.1 ± 2.7
Diclofenac Sodium (100 µg/mL) 92.5 ± 1.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Data Analysis cluster_optimization Optimization A Prepare Stock Solution (this compound in DMSO) C Cytotoxicity Assay (MTT) Broad Concentration Range (e.g., 1 nM - 100 µM) A->C D Activity Assay (e.g., Anti-Inflammatory) Broad Concentration Range A->D B Culture Cells (e.g., RAW 264.7) B->C B->D E Determine IC50 (Cytotoxicity) C->E F Determine EC50 (Activity) D->F G Select Non-Toxic Concentration Range E->G F->G H Narrow Concentration Range for Further Experiments G->H

Caption: Workflow for determining the optimal experimental concentration of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition Point cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK Activates M4P This compound M4P->IKK Inhibits? IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p50/p65) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene Pro-inflammatory Gene Transcription Translocation->Gene

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

troubleshooting unexpected results in Methyl 4-prenyloxycinnamate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-prenyloxycinnamate assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (CAS No. 81053-49-8) is a derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are investigated for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound, with its prenyloxy group, is a subject of interest for its potential biological activities.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

This compound is a powder and may have limited solubility in aqueous solutions.[1] For in vitro assays, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[4] A product datasheet for this compound suggests that for higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period can be helpful.[1] When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture or assay medium is low enough to not affect the experimental results (typically <0.5%).

Q3: How should I store this compound and its solutions?

The powdered form of this compound should be stored in a sealed container in a cool, dry place.[1] Stock solutions can be stored at -20°C for several months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH Assay)

Issue: Inconsistent or lower-than-expected antioxidant activity in a DPPH assay.

Possible Cause Troubleshooting Suggestion
Compound Precipitation This compound may precipitate in the assay medium. Visually inspect the wells for any signs of precipitation. If observed, consider preparing fresh dilutions or slightly increasing the solvent concentration in the final reaction mixture (while staying within acceptable limits for the assay).
Incorrect Wavelength Ensure the absorbance is measured at the correct wavelength for DPPH, which is typically around 517 nm.
Incubation Time The reaction between the antioxidant and DPPH may not have reached its endpoint. Optimize the incubation time by taking readings at several time points (e.g., 30, 60, 90 minutes) to determine when the reaction plateaus.
Compound Degradation The compound may be unstable under the assay conditions (e.g., exposure to light or high pH). Prepare fresh solutions and protect them from light during the experiment.
Reference Standard Issues Ensure the positive control (e.g., Ascorbic acid, Trolox) is freshly prepared and shows the expected activity. This will help confirm that the assay itself is working correctly.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in an appropriate solvent.

  • Assay Procedure:

    • Serially dilute the this compound stock solution to obtain a range of working concentrations.

    • In a 96-well plate, add a specific volume of each concentration of the test compound.

    • Add the DPPH solution to each well.

    • Include a blank (solvent + DPPH) and a positive control.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.[5][6][7][8]

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Issue: High variability between replicate wells or unexpected cytotoxicity.

Possible Cause Troubleshooting Suggestion
Compound Precipitation This compound might precipitate in the cell culture medium. Observe the wells under a microscope for any signs of precipitate. If present, try preparing fresh dilutions or using a solubilizing agent if compatible with the cell line.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high, causing cytotoxicity. Ensure the final solvent concentration in the wells is at a non-toxic level (typically ≤0.5%). Run a solvent control to assess its effect on cell viability.
Incomplete Formazan (B1609692) Solubilization The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.[9][10][11] After the incubation with the solubilization buffer (e.g., DMSO or a specialized solution), visually inspect the wells to ensure all crystals are dissolved. If needed, gently pipette up and down or extend the solubilization time.
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for seeding.
Interference with MTT Reduction The compound itself may interfere with the cellular metabolism or the reduction of MTT, leading to misleading results. Consider using an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels) to confirm the results.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a stock solution in cell culture medium.

    • Replace the old medium with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][11]

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[11]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Assays (e.g., Broth Microdilution for MIC)

Issue: No clear endpoint or inconsistent Minimum Inhibitory Concentration (MIC) values.

Possible Cause Troubleshooting Suggestion
Compound Insolubility This compound may not be fully soluble in the broth, leading to an inaccurate assessment of its concentration. Ensure the compound is fully dissolved in the initial stock solution and that it does not precipitate when diluted in the broth. The use of a small amount of a co-solvent might be necessary, but its potential antimicrobial activity must be controlled for.
Inoculum Size An incorrect inoculum size can significantly affect the MIC value. Standardize the bacterial or fungal suspension to the recommended density (e.g., using a McFarland standard) before inoculation.
Incubation Conditions Inappropriate incubation time or temperature can affect microbial growth and the apparent activity of the compound. Follow established guidelines for the specific microorganism being tested.
Compound Binding to Plastic Hydrophobic compounds can sometimes adhere to the surface of plastic microtiter plates, reducing their effective concentration in the medium. Using low-binding plates may help to mitigate this issue.
Contamination Contamination of the cultures or reagents will lead to unreliable results. Ensure aseptic techniques are used throughout the experiment.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Cinnamic acid derivatives are often studied for their potential to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation.[3]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes activates Methyl_4_prenyloxycinnamate This compound Methyl_4_prenyloxycinnamate->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a compound like this compound.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Solubility_Stability Solubility & Stability Testing Characterization->Solubility_Stability In_Vitro_Screening In Vitro Screening Solubility_Stability->In_Vitro_Screening Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro_Screening->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO production, Cytokine levels) In_Vitro_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for NF-κB) Antioxidant->Mechanism_Studies Cytotoxicity->Mechanism_Studies Anti_inflammatory->Mechanism_Studies Antimicrobial->Mechanism_Studies Data_Analysis Data Analysis & Interpretation Mechanism_Studies->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

Troubleshooting Logic Diagram for Inconsistent Assay Results

This diagram provides a logical approach to troubleshooting inconsistent results in your assays.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Compound Check Compound Integrity (Purity, Degradation) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Solubility Verify Solubility in Assay Medium Check_Protocol Review Assay Protocol (Concentrations, Incubation Times) Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Reagents Validate Reagents & Controls Reagents_OK Reagents & Controls OK? Check_Reagents->Reagents_OK Check_Equipment Calibrate Equipment (Pipettes, Plate Reader) Resolve_Issue Resolve Specific Issue Check_Equipment->Resolve_Issue Compound_OK->Check_Protocol Yes Redesign_Experiment Redesign Experiment or Consult Literature Compound_OK->Redesign_Experiment No Protocol_OK->Check_Reagents Yes Protocol_OK->Resolve_Issue No Reagents_OK->Check_Equipment Yes Reagents_OK->Resolve_Issue No

Caption: Troubleshooting logic for inconsistent assay results.

References

overcoming limitations in the synthesis of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-prenyloxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxycinnamate with a prenyl halide (such as prenyl bromide) in the presence of a suitable base.

Q2: Which base is recommended for the deprotonation of methyl 4-hydroxycinnamate?

The choice of base is critical for the success of the synthesis. A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of methyl 4-hydroxycinnamate to form the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The selection of the base can influence reaction time, temperature, and the formation of side products.

Q3: What are the typical solvents used in this synthesis?

Polar aprotic solvents are generally preferred for this Williamson ether synthesis. Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are commonly used as they can effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Q4: What are the common side reactions to be aware of?

The primary side reaction of concern is the elimination of the prenyl halide, which is promoted by the basic conditions and can compete with the desired ether synthesis. Another potential side reaction is C-alkylation, where the prenyl group attaches to the aromatic ring of the methyl 4-hydroxycinnamate instead of the phenolic oxygen.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of methyl 4-hydroxycinnamate: The base used may be too weak or used in insufficient quantity. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor quality of prenyl halide: The prenyl bromide or chloride may have degraded.1. Use a stronger base such as sodium hydride (NaH) or ensure anhydrous conditions when using bases like potassium carbonate. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use freshly purified or commercially available high-purity prenyl halide.
Presence of a Major Side Product 1. Elimination reaction: The basic conditions favor the E2 elimination of the prenyl halide, forming isoprene (B109036) or other volatile byproducts. 2. C-alkylation: The prenyl group may have alkylated the aromatic ring.1. Use a less-hindered base or milder reaction conditions (e.g., lower temperature). 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Experiment with different polar aprotic solvents.
Difficulty in Purifying the Product 1. Co-elution of product and starting material: The polarity of the product and methyl 4-hydroxycinnamate may be similar. 2. Presence of multiple side products: Complex reaction mixtures can be challenging to separate.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. 2. Consider a multi-step purification process, including an initial extraction and wash, followed by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the base-catalyzed reaction between methyl 4-hydroxycinnamate and prenyl bromide.[1]

Materials:

  • Methyl 4-hydroxycinnamate

  • Prenyl bromide (3,3-dimethylallyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of methyl 4-hydroxycinnamate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add prenyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial elution solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenolic Compounds

Base Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
K₂CO₃AcetoneReflux6 - 2460 - 85
NaHDMF0 to RT12 - 1675 - 95
Cs₂CO₃Acetonitrile60 - 804 - 1280 - 98
NaOH (aq) with PTC*Toluene80 - 1002 - 870 - 90

*PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Methyl 4-hydroxycinnamate in DMF B Add NaH at 0°C A->B C Stir and warm to RT B->C D Add Prenyl Bromide at 0°C C->D E Stir at RT for 12-16h D->E F Quench with NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Methyl 4-prenyloxycinnamate J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? IncompleteDeprotonation Incomplete Deprotonation Start->IncompleteDeprotonation Yes SideReactions Side Reactions (Elimination/C-alkylation) Start->SideReactions Yes LowTemperature Low Reaction Temperature Start->LowTemperature Yes UseStrongerBase Action: Use Stronger Base (e.g., NaH) IncompleteDeprotonation->UseStrongerBase OptimizeConditions Action: Optimize Solvent/Temperature SideReactions->OptimizeConditions IncreaseTemperature Action: Increase Temperature LowTemperature->IncreaseTemperature

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Refining HPLC Separation of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the High-Performance Liquid Chromatography (HPLC) separation of Methyl 4-prenyloxycinnamate from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when separating this compound by HPLC?

A1: The most frequently encountered issue is poor peak shape, specifically peak tailing. This is often due to the hydrophobic nature of this compound and potential secondary interactions with the stationary phase. Factors such as inappropriate mobile phase composition, column overload, or column degradation can contribute to this problem.[1]

Q2: Which type of HPLC column is most suitable for separating this compound?

A2: A reversed-phase C18 column is the recommended starting point for separating non-polar compounds like this compound.[1] For persistent issues with peak tailing, a C8 column, being less retentive, might offer better performance by reducing strong hydrophobic interactions. It is also crucial to use a column with high-quality end-capping to minimize secondary interactions with residual silanol (B1196071) groups.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition, particularly the ratio of organic solvent to water, is a critical factor. For a non-polar analyte, increasing the organic solvent percentage (e.g., acetonitrile (B52724) or methanol) will decrease retention time. The choice between acetonitrile and methanol (B129727) can also influence selectivity and peak shape. The pH of the mobile phase is important for controlling the ionization of any acidic or basic compounds in the mixture, which can significantly impact their retention.[2]

Q4: What are the initial steps to take when troubleshooting a poor separation?

A4: When encountering a poor separation, first, verify the mobile phase preparation, ensuring accurate composition and proper degassing. Check the column for any signs of degradation or contamination. Inspect the HPLC system for any potential dead volumes or leaks in the tubing and fittings. Finally, review your sample preparation to ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Chemical Causes: - Secondary interactions with residual silanols on the column.[3]- Analyte existing in multiple ionized states due to inappropriate mobile phase pH.[1] Physical Causes: - Column overload (mass or volume).[1]- Column degradation (voids, frit blockage).[1]- Extra-column effects (dead volume).[1]Optimize Mobile Phase: - Adjust the mobile phase pH to suppress the ionization of potentially interfering compounds. - Increase the organic solvent percentage to reduce strong hydrophobic interactions.[1]- Consider switching between acetonitrile and methanol.[1]Optimize Injection: - Reduce sample concentration or injection volume.[1]- Dissolve the sample in the mobile phase.[1]Column Maintenance: - Perform a column wash and regeneration protocol.[3]
Broad Peaks - Mobile phase composition has changed. - Low flow rate. - Column contamination or degradation. - Large dead volume between the column and detector.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Increase the flow rate within the column's recommended limits. - Replace the guard column or the analytical column. - Use shorter tubing with a smaller internal diameter.
Poor Resolution - Inadequate mobile phase strength. - Unsuitable stationary phase. - Isocratic elution is not optimal for a complex mixture.- Optimize the mobile phase composition by adjusting the organic solvent ratio. - Try a different column chemistry (e.g., C8 instead of C18). - Develop a gradient elution method to improve the separation of complex mixtures.
Fluctuating Retention Times - Inconsistent mobile phase composition. - Leaks in the pump or fittings. - Poor temperature control. - Column not properly equilibrated.- Ensure the mobile phase is well-mixed and degassed. - Check for and fix any leaks in the system. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before injections.

Experimental Protocols

Adapted HPLC Method for this compound

ParameterRecommended Condition
HPLC System Quaternary pump system, autosampler, and a diode array detector (DAD)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (70:30 v/v). Gradient elution may be necessary for complex mixtures.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 320 nm (based on the chromophore of similar compounds)[4]
Injection Volume 10 µL
Run Time 30 minutes

Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in methanol to create a stock solution.

  • Prepare working solutions by diluting the stock solution with methanol to the desired concentration range.

  • Filter all solutions through a 0.45-µm membrane filter before injection.[4]

Standard Preparation

  • Prepare a standard stock solution of pure this compound in methanol (e.g., 1 mg/mL).

  • Create a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.[4]

Quantitative Data (Adapted from a Structurally Similar Compound)

The following table presents validation parameters from the HPLC method for 4-methoxycinnamyl p-coumarate, which can be used as expected performance benchmarks for a method developed for this compound.[4]

ParameterExpected Range/Value
Linearity Range 2.5 - 60.00 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantitation (LOQ) ~31 ng/mL
Precision (%RSD) < 7%
Accuracy (% Recovery) 91.94% - 100.44%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Complex Mixture Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Pure Methyl 4-prenyloxycinnamate Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Injector Autosampler/Injector Filter_Sample->Injector Filter_Standard->Injector Column C18 Column Injector->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Separation Observed Check_Mobile_Phase Verify Mobile Phase (Composition, Degassing) Start->Check_Mobile_Phase Check_Column Inspect Column (Contamination, Voids) Start->Check_Column Check_System Check HPLC System (Leaks, Dead Volume) Start->Check_System Optimize_Method Optimize Method Parameters (Gradient, Flow Rate, Temp.) Check_Mobile_Phase->Optimize_Method Issue Persists Good_Separation Separation Improved Check_Mobile_Phase->Good_Separation Issue Resolved Check_Column->Optimize_Method Issue Persists Check_Column->Good_Separation Issue Resolved Check_System->Optimize_Method Issue Persists Check_System->Good_Separation Issue Resolved Optimize_Method->Good_Separation

Caption: A logical workflow for troubleshooting poor HPLC separation.

References

Technical Support Center: Enhancing the Yield of Methyl 4-prenyloxycinnamate Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 4-prenyloxycinnamate during its synthesis and isolation.

Troubleshooting Guide

Low or no yield of the desired this compound product is a common challenge. This guide addresses specific issues you might encounter during the Williamson ether synthesis of this compound from methyl p-coumarate and prenyl bromide.

Problem Possible Cause Solution
Low or No Product Formation Incomplete deprotonation of methyl p-coumarate.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. Increase the molar equivalent of the base.[1]
Low reactivity of prenyl bromide.Use prenyl iodide, which is a better leaving group, or add a catalytic amount of sodium iodide to the reaction mixture.[2]
Reaction temperature is too low.Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 50-100 °C for acetone (B3395972) or DMF).[1][3]
Short reaction time.Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 1 to 8 hours to reach completion.[1][3]
Presence of Unreacted Methyl p-coumarate Insufficient amount of prenyl bromide.Increase the molar equivalents of prenyl bromide (typically 1.1-1.5 eq).[1]
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using a heterogeneous base like K₂CO₃.
Formation of a Major Byproduct (Alkene) E2 elimination of prenyl bromide.This is a common side reaction with secondary and tertiary alkyl halides, and can be promoted by a strong, sterically hindered base.[1][4] Use a less sterically hindered base if possible and avoid excessively high temperatures.
Formation of C-alkylated Byproduct The phenoxide ion is an ambident nucleophile.The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor O-alkylation.[5][6] Using a phase-transfer catalyst may also improve selectivity.
Difficult Purification Presence of multiple byproducts.Optimize reaction conditions to minimize side reactions. For purification, column chromatography on silica (B1680970) gel is typically effective. A gradient elution system (e.g., hexane (B92381)/ethyl acetate) may be required to separate the desired product from closely related impurities.
Product is an oil and does not crystallize.If crystallization is difficult, purification by column chromatography is the primary method. High vacuum can be used to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

A1: The choice of base is critical. For the O-prenylation of methyl p-coumarate, moderately strong bases like potassium carbonate (K₂CO₃) are commonly used and often provide a good balance between reactivity and minimizing side reactions.[7] For less reactive substrates or to increase the reaction rate, stronger bases such as sodium hydride (NaH) can be employed, but this may also increase the likelihood of elimination side reactions.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[1] Acetone and N,N-dimethylformamide (DMF) are common choices.[3][7] Acetone is easier to remove during workup, while DMF can lead to faster reaction times due to its higher boiling point and ability to dissolve a wider range of salts.

Q3: How can I minimize the formation of the C-alkylated byproduct?

A3: C-alkylation is a potential side reaction where the prenyl group attaches to the aromatic ring instead of the phenolic oxygen.[5][6] To favor O-alkylation, using polar aprotic solvents is recommended.[5] The counter-ion of the base can also play a role; for instance, potassium salts are sometimes reported to give better O-selectivity than sodium salts.

Q4: Can I use other prenylating agents besides prenyl bromide?

A4: Yes, other prenyl halides like prenyl chloride or prenyl iodide can be used. Prenyl iodide is more reactive than prenyl bromide, which in turn is more reactive than prenyl chloride.[7] If using a less reactive halide, you may need to use more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time).

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the starting material (methyl p-coumarate) and the appearance of the product spot (this compound) will indicate the reaction's progression. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (B1210297).

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Methyl p-coumarate (1.0 eq)

  • Prenyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl p-coumarate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Alkylating Agent: Add prenyl bromide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids. Wash the solids with a small amount of acetone.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of this compound. The data is based on general principles of Williamson ether synthesis and may vary depending on specific experimental conditions.

Table 1: Effect of Base on Yield

Base Equivalents Typical Yield (%) Notes
K₂CO₃2.070-85%Good balance of reactivity and minimal side reactions.
Cs₂CO₃1.580-90%More effective but also more expensive.
NaH1.260-75%Stronger base, but may increase elimination byproducts.
NaOH2.050-70%Can be used, but the presence of water can lead to hydrolysis of the ester.

Table 2: Effect of Solvent on Yield

Solvent Typical Yield (%) Notes
Acetone75-85%Good choice, easy to remove.
DMF80-90%Higher boiling point can lead to faster reactions, but more difficult to remove.
Acetonitrile70-80%Another good polar aprotic option.
THF65-75%Generally less effective for this type of reaction compared to more polar solvents.

Table 3: Effect of Temperature and Time on Yield

Temperature (°C) Time (h) Typical Yield (%) Notes
25 (Room Temp)24< 20%Reaction is very slow at room temperature.
56 (Acetone Reflux)4~70%Good starting point for optimization.
56 (Acetone Reflux)8> 80%Longer reaction time can increase yield.
804> 85%Higher temperatures (e.g., in DMF) can further increase the reaction rate.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_side_reactions Potential Side Reactions Methyl_p-coumarate Methyl p-coumarate Phenoxide Phenoxide Intermediate Methyl_p-coumarate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Phenoxide_2 Phenoxide Intermediate Prenyl_Bromide Prenyl Bromide Product This compound Prenyl_Bromide->Product Phenoxide_2->Product SN2 Attack Phenoxide_3 Phenoxide Intermediate E2_Elimination E2 Elimination (Alkene byproduct) C_Alkylation C-Alkylation (Ring-alkylated byproduct) Prenyl_Bromide_2 Prenyl Bromide Prenyl_Bromide_2->E2_Elimination Phenoxide_3->C_Alkylation

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Starting_Materials Check Purity and Stoichiometry of Starting Materials Start->Check_Starting_Materials Incomplete_Reaction Incomplete Reaction? Check_Starting_Materials->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time_Temp Change_Base_Solvent Change Base or Solvent Optimize_Conditions->Change_Base_Solvent Increase_Time_Temp->Side_Reactions Change_Base_Solvent->Side_Reactions Address_Side_Reactions Address Side Reactions Side_Reactions->Address_Side_Reactions Yes Modify_Workup Modify Workup/Purification Side_Reactions->Modify_Workup No Address_Side_Reactions->Modify_Workup End Improved Yield Modify_Workup->End

Caption: Troubleshooting workflow for low yield.

References

best practices for long-term storage of Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Methyl 4-prenyloxycinnamate. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. A recommended storage temperature is between 2-8°C.[1] It is also crucial to protect the compound from light, as cinnamate (B1238496) derivatives can undergo photodegradation.

Q2: What are the main degradation pathways for this compound?

  • Photodegradation: Exposure to UV light can cause isomerization from the trans- to the cis- form, which may alter its biological activity.[1]

  • Hydrolysis: As an ester, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would yield 4-prenyloxycinnamic acid and methanol. Storing in a dry environment is key to minimizing this.

  • Thermal Degradation: High temperatures can lead to decomposition.[2] It is advisable to avoid prolonged exposure to elevated temperatures.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is generally insoluble in water.[3] For experimental use, organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are appropriate for creating stock solutions. For long-term storage of solutions, it is recommended to use anhydrous solvents and store at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.

Q4: Is this compound sensitive to air or moisture?

A4: Yes, due to the risk of hydrolysis, it is recommended to handle the compound in a dry environment and to store it in a tightly sealed container, preferably with a desiccant. While not highly air-sensitive, minimizing exposure to air can help prevent oxidation over extended periods.

Q5: What are the incompatible materials to avoid when working with this compound?

A5: You should avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in assays. 1. Degradation of the compound: The compound may have degraded due to improper storage (exposure to light, moisture, or high temperatures). 2. Isomerization: Exposure to UV light may have converted the active trans-isomer to the less active cis-isomer. 3. Incorrect concentration: The stock solution may not have been prepared correctly or may have degraded over time.1. Verify storage conditions: Ensure the compound has been stored at 2-8°C and protected from light. 2. Use fresh sample: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Prepare fresh stock solutions: Always prepare fresh working solutions for each experiment from a recently prepared and properly stored stock solution. Consider qualifying the concentration of your stock solution via UV-Vis spectrophotometry or HPLC.
Precipitation of the compound in aqueous buffers. Low aqueous solubility: this compound is poorly soluble in water.1. Use a co-solvent: If your experimental buffer allows, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to maintain solubility. Ensure the final solvent concentration does not affect your experimental system. 2. Prepare a more dilute solution: It may be necessary to work at a lower concentration of the compound.
Appearance of unexpected peaks in HPLC analysis. Degradation products: The additional peaks may correspond to degradation products such as 4-prenyloxycinnamic acid or the cis-isomer.1. Analyze a fresh sample: Run an HPLC analysis on a freshly opened sample to use as a reference. 2. Review storage and handling procedures: Identify any potential exposure to light, moisture, or incompatible substances. 3. Characterize degradation products: If possible, use techniques like mass spectrometry to identify the impurities.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound

The following table is an example of how to present stability data. Actual data should be generated through a formal stability study.

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C (Protected from light) 0 Months99.8White crystalline solid
6 Months99.5White crystalline solid
12 Months99.2White crystalline solid
25°C / 60% RH (Protected from light) 0 Months99.8White crystalline solid
6 Months97.1Off-white solid
12 Months94.5Yellowish solid
40°C / 75% RH (Protected from light) 0 Months99.8White crystalline solid
3 Months92.3Yellowish solid
6 Months88.7Yellowish, slightly sticky solid
25°C (Exposed to ambient light) 0 Months99.8White crystalline solid
1 Month96.0 (with cis-isomer)Off-white solid
3 Months91.5 (with cis-isomer)Yellowish solid

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound by HPLC

This protocol outlines a general method for assessing the purity and stability of this compound. The specific parameters may need to be optimized for the available equipment and columns.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade acetonitrile (B52724) to obtain a concentration of 1 mg/mL.

    • Prepare a series of dilutions (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL) from the stock solution to create a calibration curve.

  • Preparation of Sample Solution:

    • For long-term stability samples, accurately weigh approximately 10 mg of the stored compound and dissolve it in a 10 mL volumetric flask with HPLC-grade acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Cinnamate derivatives typically have a strong UV absorbance around 280-320 nm. The optimal wavelength should be determined by scanning the UV spectrum of the standard.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components. The appearance of new peaks over time indicates degradation.

Visualizations

G Potential Degradation Pathways M4PC This compound (trans-isomer) Photo Photodegradation (UV Light) M4PC->Photo Hydro Hydrolysis (H2O, Acid/Base) M4PC->Hydro Thermal Thermal Degradation (Heat) M4PC->Thermal Cis_isomer cis-isomer Photo->Cis_isomer Acid_Methanol 4-prenyloxycinnamic acid + Methanol Hydro->Acid_Methanol Decomp Decomposition Products Thermal->Decomp

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Storage Review Compound Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Solution Prep & Handling (Solvent, Freshness) Check_Storage->Check_Handling OK Use_New Use Fresh Compound & Repeat Experiment Check_Storage->Use_New Improper Analyze_Purity Analyze Compound Purity (e.g., by HPLC) Check_Handling->Analyze_Purity OK Check_Handling->Use_New Improper Analyze_Purity->Use_New Degraded Consult Consult Technical Support Analyze_Purity->Consult Pure End Problem Resolved Use_New->End

Caption: Troubleshooting workflow for unexpected experimental results.

G Experimental Workflow for Stability Assessment Start Start Stability Study Aliquot Aliquot Compound into Vials for Different Conditions Start->Aliquot Store Store Samples under Defined Conditions (e.g., 2-8°C, 25°C, 40°C) Aliquot->Store Time Pull Samples at Defined Time Points (0, 3, 6, 12 months) Store->Time Analyze Analyze Samples (HPLC, Appearance) Time->Analyze Analyze->Time Next Time Point Data Compile and Analyze Data to Determine Shelf-life Analyze->Data Final Time Point End End of Study Data->End

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: Mitigating Off-Target Effects of Methyl 4-prenyloxycinnamate in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell-based assays?

A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to a variety of problems in cell-based assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to misinterpretation of the compound's true efficacy and mechanism of action.[1]

Q2: What is the first step I should take to characterize the off-target profile of Compound X?

A2: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target activity and general cytotoxicity. This allows you to identify a concentration range where the compound is active against its intended target without causing widespread cell death, which could be a result of off-target effects.

Q3: How can I distinguish between on-target and off-target-driven phenotypes?

A3: Several strategies can be employed:

  • Use of structurally unrelated inhibitors: If another compound with a different chemical structure that targets the same protein elicits the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Silencing the intended target gene (e.g., using siRNA or CRISPR) should phenocopy the effects of the compound. If the compound still produces the effect in cells lacking the target, it is likely due to off-target interactions.[2]

  • Rescue experiments: Overexpression of the target protein may rescue the phenotype induced by the compound.

Q4: What are some common experimental controls I should always include?

A4: To minimize the risk of misinterpreting data due to off-target effects, a robust set of controls is essential.

  • Vehicle Control: This is a crucial control where cells are treated with the same solvent (e.g., DMSO) used to dissolve your compound, at the same final concentration.[3][4][5] This helps to ensure that the observed effects are from the compound itself and not the vehicle.

  • Positive Control: Use a well-characterized compound known to elicit the same on-target effect you are studying. This validates that your assay is working as expected.[3]

  • Negative Control: Use a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells. This serves as a baseline for cell health and activity.[3]

Troubleshooting & Optimization

This section provides guidance on common issues encountered when working with novel compounds like Methyl 4-prenyloxycinnamate.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells. Inaccurate PipettingUse calibrated pipettes and proper technique, especially for serial dilutions. Small errors in concentration can lead to large variations in biological response.
Edge Effects in PlatesEvaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health. Avoid using the outer wells for experimental conditions or ensure proper humidification of the incubator.
Cell Seeding DensityInconsistent cell numbers per well can lead to variability. Ensure a homogenous cell suspension and use a consistent seeding protocol.
Observed phenotype does not correlate with reported on-target activity. Off-Target EffectsThe observed phenotype may be due to the compound interacting with other cellular targets. Perform orthogonal validation experiments (see FAQ Q3).
Compound Instability/DegradationThe compound may be unstable in your cell culture medium or under your experimental conditions. Assess compound stability using analytical methods like HPLC.
Incorrect Compound ConcentrationVerify the concentration and purity of your compound stock. Perform a dose-response curve to ensure you are using an appropriate concentration.
High levels of cytotoxicity observed at concentrations close to the on-target IC50. Compound has a narrow therapeutic window.This suggests that off-target effects may be occurring at or near the effective concentration. Prioritize target engagement and off-target screening assays.
Compound PrecipitationThe compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. Visually inspect the wells for precipitates and consider using a lower concentration range or a different vehicle.
Data Presentation: Characterizing On-Target vs. Off-Target Effects

The following tables are templates for you to populate with your own experimental data for Compound X.

Table 1: Dose-Response Analysis for On-Target Activity and Cytotoxicity

Concentration (µM)On-Target Activity (% Inhibition)Cell Viability (%)
0.015 ± 298 ± 3
0.125 ± 595 ± 4
152 ± 692 ± 5
1085 ± 470 ± 8
10095 ± 315 ± 6
IC50/CC50 0.9 µM 15 µM
  • IC50: The half-maximal inhibitory concentration for the on-target activity.

  • CC50: The half-maximal cytotoxic concentration.

Table 2: Off-Target Kinase Profiling Results

This table should be populated with data from screening Compound X against a panel of known off-target proteins (services are commercially available).[][7][8][9][10]

Kinase Target% Inhibition at 10 µM
On-Target Kinase85%
Off-Target Kinase 165%
Off-Target Kinase 240%
Off-Target Kinase 315%
......
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[11][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (Compound X)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + staurosporine (B1682477) 1 µM" (positive control for toxicity) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently by pipetting or on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[Compound X] to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess if a compound binds to its intended target within the cell.[13][14][15][16][17][18] The principle is that ligand binding increases the thermal stability of the target protein.[13][17]

Materials:

  • Cells of interest

  • Compound X

  • Vehicle (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents (antibodies for the target protein and loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with Compound X or vehicle at the desired concentration and for a specific duration.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14][15]

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Phenotype Validation cluster_3 Phase 4: Refinement & Conclusion start Start with This compound dose_response Determine Dose-Response: On-Target Activity (IC50) & Cytotoxicity (CC50) start->dose_response target_engagement Confirm Target Engagement in Cells (e.g., CETSA) dose_response->target_engagement off_target_screening Broad Off-Target Screening (e.g., Kinase Panel) target_engagement->off_target_screening orthogonal_validation Orthogonal Validation: - Structurally different inhibitor - Genetic knockdown/knockout off_target_screening->orthogonal_validation phenotype_confirmation Confirm On-Target Phenotype orthogonal_validation->phenotype_confirmation concentration_optimization Optimize Compound Concentration (Lowest effective dose) phenotype_confirmation->concentration_optimization conclusion Confident Interpretation of On-Target Effects concentration_optimization->conclusion

Caption: A general experimental workflow for mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway receptor Target Receptor kinase_a Kinase A receptor->kinase_a tf_a Transcription Factor A kinase_a->tf_a gene_a Target Gene Expression (Therapeutic Effect) tf_a->gene_a off_target_kinase Off-Target Kinase kinase_b Kinase B off_target_kinase->kinase_b tf_b Transcription Factor B kinase_b->tf_b gene_b Unintended Gene Expression (Side Effects) tf_b->gene_b compound This compound compound->receptor Inhibits (On-Target) compound->off_target_kinase Inhibits (Off-Target)

References

Validation & Comparative

Unveiling the Antioxidant Potential: A Comparative Analysis of Methyl 4-prenyloxycinnamate and Other Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of the antioxidant properties of Methyl 4-prenyloxycinnamate against other notable cinnamate (B1238496) derivatives, supported by experimental data and detailed methodologies.

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant capacity of these compounds is primarily attributed to their chemical structure, particularly the presence and substitution pattern of hydroxyl and methoxy (B1213986) groups on the phenyl ring. The introduction of a prenyl group, a lipophilic moiety, can further modulate this activity. This guide focuses on elucidating the antioxidant standing of this compound in relation to its cinnamate counterparts.

Quantitative Comparison of Antioxidant Activity

To objectively assess the antioxidant efficacy, the half-maximal inhibitory concentration (IC50) is a key parameter. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for this compound and other selected cinnamates obtained from various antioxidant assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Cinnamic Acid0.18-[1]
Cinnamyl Acetate0.16-[1]
This compoundData Not AvailableData Not Available
p-Coumaric Acid>1000 µM>1000 µM[2]
Ferulic Acid11.2 µM6.8 µM[2]
Sinapic Acid9.8 µM5.5 µM[2]

Note: Direct comparative studies for this compound are limited in the currently available literature. The provided data for other cinnamates serves as a benchmark for potential future evaluations. The significant antioxidant activity of cinnamyl acetate, with an IC50 of 0.16 µg/mL in the DPPH assay, suggests that esterification can influence the antioxidant potential[1]. Structure-activity relationship studies indicate that the number and position of hydroxyl groups on the phenyl ring are critical for radical scavenging activity[3].

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for the interpretation and replication of results. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

  • Various concentrations of the test compound (e.g., cinnamate derivatives) are prepared.

  • A specific volume of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control sample (containing only the solvent and DPPH) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of this radical by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • A control sample (containing only the solvent and ABTS•+) is also measured.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates the general workflow for assessing the antioxidant activity of cinnamate derivatives.

G General Workflow for Antioxidant Activity Assessment cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_data Data Analysis Compound Cinnamate Derivative Solvent Solvent (e.g., Methanol) Compound->Solvent SerialDilution Serial Dilutions Solvent->SerialDilution Radical Radical Solution (DPPH or ABTS) SerialDilution->Radical Add to radical Incubation Incubation Radical->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plot Plot Inhibition vs. Concentration Calculation->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for assessing antioxidant activity.

The Role of Signaling Pathways in Antioxidant Defense

The antioxidant effects of phenolic compounds, including cinnamates, are not solely due to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways, a key example being the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compound's involvement in this pathway is yet to be established, its structural similarity to other known Nrf2 activators suggests it as a plausible mechanism of action.

G Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Degradation Ubiquitin-Proteasome Degradation Nrf2_Keap1->Degradation Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Translocation ROS Oxidative Stress / Inducers ROS->Nrf2_Keap1 Dissociation ARE ARE Nrf2_nuc->ARE Gene Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Gene

Caption: Nrf2-ARE antioxidant response pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-prenyloxycinnamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Methyl 4-prenyloxycinnamate and its analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structural modifications that influence their therapeutic potential.

Executive Summary

This compound, a derivative of hydroxycinnamic acid, belongs to a class of compounds that have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The core structure, consisting of a cinnamic acid moiety with a prenyl group attached via an ether linkage, provides a versatile scaffold for medicinal chemistry exploration. Structure-activity relationship studies on related compounds have revealed that modifications to the prenyl group, the aromatic ring, and the carboxyl group can profoundly impact their biological efficacy. This guide synthesizes the available data to elucidate these relationships, providing a valuable resource for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

While a comprehensive SAR study directly comparing a wide range of this compound analogs is not yet available in a single publication, analysis of existing literature on closely related compounds, such as prenylated coumarins, chalcones, and other hydroxycinnamic acid derivatives (HCADs), allows for the extrapolation of key structural determinants of activity.

Cytotoxic Activity

The cytotoxic potential of this compound and its analogs is a key area of investigation. The prenyl (3-methylbut-2-enyl) group is often associated with enhanced biological activity, a phenomenon attributed to increased lipophilicity which can facilitate membrane permeability.

A study by Koolaji et al. synthesized and evaluated the cytotoxic activity of O-prenylated cinnamates, including Methyl 4-(3'-methylbut-2'-enyloxy)cinnamate, against K562 (human chronic myelogenous leukemia) cancer cells. While a specific IC50 value for this compound was not detailed in the abstract, a related C-prenylated tetrahydroxystilbene derivative demonstrated potent growth inhibitory activity with an IC50 of 0.10 μM, highlighting the potential of the prenyl moiety in conferring cytotoxicity.[1][2][3]

Further insights can be drawn from SAR studies on other prenylated compounds. For instance, in a series of O-prenylated coumarin (B35378) derivatives, the position of the prenyl group was found to be crucial for anticancer activity.[4][5][6] Similarly, studies on prenylated chalcones have shown that the presence and position of the prenyl group on the aromatic rings significantly influence their cytotoxic effects against various cancer cell lines.[7]

Research on non-prenylated hydroxycinnamic acid derivatives (HCADs) has also provided valuable SAR data. A study on the synergistic cytotoxic effects of HCADs with carnosic acid in acute myeloid leukemia (AML) cells identified key structural features for activity:[8]

  • A para-hydroxyl group on the phenolic ring: This feature was found to be critical for synergistic cytotoxicity.

  • The C7-C8 double bond in the cinnamic acid backbone: Saturation of this bond diminishes activity.

  • A methyl-esterified carboxyl group: This modification was more effective than the free carboxylic acid.

Based on these findings, Methyl 4-hydroxycinnamate and Methyl ferulate were identified as the most potent HCADs in that particular synergistic combination.[8]

Table 1: Comparative Cytotoxic Activity of Selected Cinnamic Acid Derivatives and Related Compounds

Compound/AnalogCell LineActivity (IC50)Reference
E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene (C-prenylated stilbene)K5620.10 μM[1][2][3]
Chalcone 12 (prenylated)MCF-74.19 ± 1.04 µM[7]
Chalcone 13 (prenylated)MCF-73.30 ± 0.92 µM[7]
Geiparvarin (prenylated coumarin)HL-606.3 µM[1]
Geiparvarin (prenylated coumarin)K5629.2 µM[1]

Note: Data is compiled from different studies and experimental conditions may vary.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways. The anti-inflammatory effects of Methyl p-hydroxycinnamate, a close analog of this compound, have been investigated in a mouse model of acute respiratory distress syndrome (ARDS) and in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The study revealed that this compound significantly suppressed the production of pro-inflammatory mediators. The underlying mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, alongside the upregulation of heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme.

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many natural products. Cinnamic acid derivatives have been shown to interfere with this pathway at various points.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Assay)

The Griess test is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 18-24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

SAR_Cytotoxicity cluster_structure Structural Features cluster_activity Biological Activity Prenyl_Group Prenyl Group (Lipophilicity, Membrane Permeability) Cytotoxicity Enhanced Cytotoxicity Prenyl_Group->Cytotoxicity Increases Aromatic_Ring Aromatic Ring (Substitution Pattern) Aromatic_Ring->Cytotoxicity Modulates Cinnamate_Backbone Cinnamate Backbone (Double Bond, Carboxyl Group) Cinnamate_Backbone->Cytotoxicity Essential for Activity Anti_Inflammatory_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators Methyl_4_prenyloxycinnamate_analog This compound Analog Methyl_4_prenyloxycinnamate_analog->p38_MAPK Inhibits Methyl_4_prenyloxycinnamate_analog->NF_kB Inhibits HO_1 Heme Oxygenase-1 (Anti-inflammatory) Methyl_4_prenyloxycinnamate_analog->HO_1 Upregulates Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_with_Compounds Treat with Test Compounds Seed_Cells->Treat_with_Compounds Incubate Incubate (e.g., 48h) Treat_with_Compounds->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan Crystals Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

validating the anti-inflammatory effects of Methyl 4-prenyloxycinnamate in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents is a continuous endeavor in drug discovery. Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, has emerged as a compound of interest due to the established anti-inflammatory properties of related molecules. This guide provides a comprehensive comparison of the anticipated anti-inflammatory effects of this compound with established alternatives, supported by experimental data from closely related compounds. While direct experimental data on this compound is limited, this guide extrapolates its potential efficacy based on the well-documented activities of other methyl cinnamate (B1238496) derivatives and prenyloxylated compounds.

Comparative Efficacy of Cinnamate Derivatives and Standard Anti-Inflammatory Agents in RAW 264.7 Macrophages

The RAW 264.7 macrophage cell line is a cornerstone model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following table summarizes the inhibitory effects of various compounds on these inflammatory markers.

CompoundCell LineInflammatory StimulusKey Inflammatory Markers InhibitedPotency (IC50 or Effective Concentration)Reference
Methyl p-hydroxycinnamate RAW 264.7LPSNO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6Significantly attenuated at various concentrations[1][2]
Methyl Cinnamate RAW 264.7Porphyromonas gingivalis LPSCox2, Nos2, Tnfa mRNASignificant suppression at 1-10 mM[3]
Dexamethasone (B1670325) RAW 264.7LPSTNF-α, NOSignificant suppression at 1-10 µM[4][5]
Ibuprofen RAW 264.7LPSNO, iNOS, COX-2, IL-1β, IL-6Dose-dependent reduction[6][7]
Quercetin RAW 264.7Poly(I:C) or LPSNO, IL-6, TNF-α, MCP-1, COX-2, NF-κB, IL-1βSignificant inhibition at 5-50 µM[8][9][10][11][12]

Deciphering the Mechanism: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds, including cinnamic acid derivatives, are attributed to their ability to interfere with crucial intracellular signaling cascades that regulate the expression of inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces Methyl_4_prenyloxycinnamate This compound (Predicted) Methyl_4_prenyloxycinnamate->IKK Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38, which, upon activation, can lead to the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces Methyl_4_prenyloxycinnamate This compound (Predicted) Methyl_4_prenyloxycinnamate->MAPK Inhibits

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Experimental Protocols: A Guide to In Vitro Anti-Inflammatory Assays

Validating the anti-inflammatory effects of a compound requires robust and reproducible experimental protocols. Below are methodologies for key in vitro assays commonly used in this field.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7: Murine macrophage cell line.

    • HaCaT: Human keratinocyte cell line.

    • BV2: Murine microglial cell line.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β) and PGE2:

    • Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest.

    • Add cell culture supernatants to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength. The concentration is determined using a standard curve.

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-IκB, p-MAPK)
  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Wash and incubate with a secondary antibody conjugated to an enzyme.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis of Inflammatory Response cluster_results Results & Interpretation Cell_Culture Cell Culture (e.g., RAW 264.7) Pre_treatment Pre-treat cells with Test Compound Cell_Culture->Pre_treatment Compound_Prep Prepare Test Compound (this compound) Compound_Prep->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Test) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: A typical workflow for screening the anti-inflammatory activity of a test compound in vitro.

Broader Implications: Potential Effects in Other Cell Lines

While macrophages are central to the inflammatory process, other cell types play crucial roles in specific inflammatory conditions.

  • HaCaT Keratinocytes: These skin cells are key players in inflammatory skin diseases. Pro-inflammatory stimuli can induce the release of cytokines and chemokines from keratinocytes, contributing to skin inflammation.[13][14] Cinnamic acid derivatives with anti-inflammatory properties could potentially be beneficial in topical applications for inflammatory dermatological conditions.

  • BV2 Microglia: As the resident immune cells of the central nervous system, microglia are implicated in neuroinflammation, a hallmark of many neurodegenerative diseases.[15][16][17][18] Compounds that can suppress microglial activation and the production of neurotoxic inflammatory mediators hold therapeutic promise for these conditions.

Conclusion

Based on the evidence from structurally related compounds, this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its predicted mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The comparative data presented in this guide highlights its potential to be as effective as, or even superior to, some existing anti-inflammatory compounds. However, it is crucial to conduct direct experimental validation to confirm these predictions and fully elucidate the therapeutic potential of this compound in various inflammatory contexts. The experimental protocols and workflow outlined here provide a solid framework for such future investigations.

References

A Comparative Guide to the Efficacy of Methyl 4-prenyloxycinnamate and Other Natural Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of Methyl 4-prenyloxycinnamate against other well-established natural antioxidant compounds. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a structurally related prenylated cinnamic acid derivative, as a proxy for comparison. This allows for a valuable, albeit indirect, assessment of its potential antioxidant capabilities.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 or ED50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower value indicates a higher antioxidant potency. The following table summarizes the available data for key natural antioxidants in two common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundAssayIC50 / ED50 (µM)Reference
Artepillin C (proxy for this compound)DPPH24.6 (ED50)[1]
ABTS19.5 (ED50)[1]
Quercetin (B1663063) DPPH9.9[2]
ABTS7.6[2]
Resveratrol (B1683913) DPPH107.8[2]
ABTS44.8[2]
Ascorbic Acid (Vitamin C) DPPH26.1[2]
ABTS16.5[2]

Note: The data for Artepillin C is presented as ED50, which is conceptually similar to IC50 in this context.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for comparing different compounds. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound, other natural antioxidants) and a positive control (e.g., Ascorbic Acid) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from these stock solutions.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the test compounds or the positive control. A blank sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH, which is typically around 517 nm, using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions and subsequent dilutions.

  • Reaction Mixture: A small volume of the test compound or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox. The IC50 value can also be determined from a dose-response curve.

Signaling Pathway Visualization

Many natural antioxidant compounds, including cinnamic acid derivatives, quercetin, and resveratrol, exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome Antioxidants Natural Antioxidants (e.g., Cinnamic Acid Derivatives, Quercetin, Resveratrol) Antioxidants->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: The Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. [1][3]In the presence of oxidative stress or certain antioxidant compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. [1][3]Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. [1][3][4]This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), ultimately enhancing the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage. [4]Studies have shown that both quercetin and resveratrol can activate the Nrf2 pathway, contributing to their antioxidant effects. [5][6][7]Cinnamic acid and its derivatives have also been reported to activate this protective signaling cascade.

Conclusion

While direct comparative data for this compound is currently limited, the available evidence for the structurally similar compound, Artepillin C, suggests that it possesses potent antioxidant activity, comparable to or even exceeding that of some well-known natural antioxidants in certain assays. Its efficacy is likely attributed to both direct radical scavenging and the modulation of cellular antioxidant defense pathways, such as the Keap1-Nrf2 system. Further research is warranted to directly evaluate the antioxidant potential of this compound and to fully elucidate its mechanisms of action. This information will be crucial for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

cross-validation of Methyl 4-prenyloxycinnamate's biological activity in multiple models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the anti-inflammatory, anti-cancer, and antioxidant properties of various cinnamic acid derivatives, with a focus on providing supporting experimental data and detailed methodologies to aid in future research and development.

While specific experimental data on the biological activity of Methyl 4-prenyloxycinnamate remains limited in publicly available literature, this guide will delve into the activities of structurally related cinnamic acid esters and prenylated compounds, offering a valuable framework for cross-validation and further investigation.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and antioxidant activities of selected cinnamic acid derivatives.

Table 1: Anti-Inflammatory Activity of Cinnamic Acid Derivatives

CompoundModelTargetIC50 / InhibitionReference
Methyl p-hydroxycinnamateLPS-stimulated RAW264.7 macrophagesNO productionSignificant inhibition at 10, 20, 40 µM[1]
Methyl p-hydroxycinnamateLPS-induced acute respiratory distress syndrome (mouse model)Lung wet-to-dry weight ratio, inflammatory cell infiltrationSignificant reduction with 15 mg/kg treatment[2]
1-Methylhydantoin cinnamoyl imidesLPS-stimulated RAW264.7 macrophagesNO productionIC50 values ranging from 37 ± 4 to 56 ± 6 μM for COX-1 and significant inhibition of NO[3]
4-Methylcoumarin derivativesLPS-activated primary rat microglial cellsNO, TXB2, TNF-α productionSignificant inhibition at 50 µM and 100 µM[4]
N-methyl-(2S,4R)-trans-4-hydroxy-l-prolineCarrageenan-induced paw edema (mouse model)Paw edemaAround 50% decrease at 3rd hour[5]

Table 2: Anti-Cancer Activity of Cinnamic Acid Derivatives

CompoundCell LineAssayIC50Reference
Cinnamic acid metronidazole (B1676534) ester derivative (3h)MCF-7 (breast cancer)Antiproliferative assay-[1][6]
4-hydroxyquinolone analoguesHCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)MTT assayCompound 3g showed promising results
5-farnesyloxycoumarinPC3 (prostate cancer)MTT assayIC50 = 22-31 µg/mL[7]
Quinazolinone derivativesHeLa (cervical), HepG2 (liver), HCT-116 (colon), MCF-7 (breast)MTT assayCompound 17 showed IC50 values from 2.34 to 6.07 µM[8]
4-Methylbenzamide DerivativesK562 (leukemia), HL-60 (leukemia), OKP-GS (renal)Cell growth inhibitionIC50 values of 2.27 and 2.53 μM for K562, 1.42 and 1.52 μM for HL-60[9]

Table 3: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 | Reference | |---|---|---|---|---| | Prenylated flavonoids (103, 104, 106-110) | DPPH radical scavenging | 5.2 - 10.9 µM |[10] | | Caffeic and Ferulic acid amides | DPPH radical scavenging | EC50 < 100 µM |[11] | | Macaranga hypoleuca ethyl acetate (B1210297) fraction | DPPH radical scavenging | 14.31 mg/L |[12] | | Cinnamic acid derivatives (4 and 13) | DPPH radical scavenging | Comparable to Trolox |[13] | | 4-nitrocinnamic acid (12) | Antifungal activity against A. niger and C. albicans | MIC = 43.5 µM | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for the key in vitro assays mentioned in this guide.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti-Cancer Assay: MTT Cell Viability Assay
  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: The plate is incubated for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antioxidant Assay: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: 100 µL of various concentrations of the test compound in methanol is added to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound Test Compound (this compound) AntiInflammatory Anti-inflammatory Assay Compound->AntiInflammatory AntiCancer Anti-cancer Assay Compound->AntiCancer Antioxidant Antioxidant Assay Compound->Antioxidant Cells Cell Lines (e.g., RAW 264.7, MCF-7) Cells->AntiInflammatory Cells->AntiCancer Reagents Assay Reagents (LPS, MTT, DPPH) Reagents->AntiInflammatory Reagents->AntiCancer Reagents->Antioxidant Measurement Absorbance/ Fluorescence Measurement AntiInflammatory->Measurement AntiCancer->Measurement Antioxidant->Measurement Calculation IC50 / % Inhibition Calculation Measurement->Calculation Comparison Comparison with Alternatives Calculation->Comparison

Experimental Workflow Diagram

The above diagram illustrates a generalized workflow for the in vitro evaluation of a test compound's biological activities, from preparation through to data analysis and comparison.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of NO NO Inflammatory_Genes->NO leads to production of PGs Prostaglandins Inflammatory_Genes->PGs leads to production of Cytokines Cytokines Inflammatory_Genes->Cytokines leads to production of Cinnamate Cinnamic Acid Derivative Cinnamate->IKK inhibits Cinnamate->NFkB inhibits translocation

Simplified NF-κB Signaling Pathway

This diagram depicts the simplified Toll-like receptor 4 (TLR4) signaling pathway leading to the production of pro-inflammatory mediators, a common target for anti-inflammatory compounds like cinnamic acid derivatives.

References

head-to-head comparison of Methyl 4-prenyloxycinnamate and its unprenylated form

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and functional differences between Methyl 4-prenyloxycinnamate and its unprenylated counterpart, Methyl p-coumarate, is crucial for researchers in drug discovery and development. This guide provides a comparative overview of their biological activities, supported by available experimental data and detailed methodologies for key assays.

Introduction

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a naturally occurring phenolic compound found in various plants. It is a derivative of p-coumaric acid. This compound is a modified version of methyl p-coumarate, featuring a prenyl group attached to the hydroxyl group at the 4th position of the phenyl ring. This structural modification, known as prenylation, is a common strategy in medicinal chemistry to enhance the lipophilicity and biological activity of a compound. While extensive research has been conducted on the biological properties of methyl p-coumarate, direct comparative studies with its prenylated form are limited. This guide synthesizes the available data for methyl p-coumarate and extrapolates the potential effects of prenylation based on established principles in the field.

Data Presentation: A Comparative Overview

The following tables summarize the known biological activities of methyl p-coumarate. Data for this compound is largely inferred from the general effects of prenylation on similar compounds due to a lack of direct comparative studies.

Biological Activity Methyl p-Coumarate (Methyl 4-hydroxycinnamate) This compound (Predicted) Key Findings
Anti-inflammatory Activity Potent inhibitor of LPS-induced inflammatory responses. Reduces production of NO, PGE2, IL-1β, and TNF-α in RAW 264.7 macrophages.[1]Potentially enhanced anti-inflammatory activity due to increased lipophilicity and better membrane permeability.Prenylation is known to enhance the anti-inflammatory effects of flavonoids and coumarins.[2][3][4]
Antioxidant Activity Exhibits radical scavenging activity.[5]Likely possesses enhanced antioxidant activity.The addition of a prenyl group can increase the antioxidant potential of phenolic compounds.[6]
Anticancer Activity Shows cytotoxic effects against various cancer cell lines, including melanoma and acute myeloid leukemia.[7][8][9] Induces apoptosis in cancer cells.[10]Potentially greater cytotoxic and anti-proliferative effects.Prenylation has been shown to increase the anticancer activity of resveratrol (B1683913) and its derivatives.[11] Esterification of p-coumaric acid, a related modification, improved control over melanoma cell growth.
Antimelanogenic Activity Suppresses melanin (B1238610) formation in B16 mouse melanoma cells.[7]Activity may be modulated; increased lipophilicity could enhance cellular uptake.Methyl p-coumarate is more effective than p-coumaric acid in inhibiting cellular melanin synthesis, suggesting the importance of the methyl ester group.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Activity Assay (In vitro)

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (Methyl p-coumarate or this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Methodology:

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[5]

Anticancer Activity Assay (MTT Assay)

Cell Lines: Human cancer cell lines (e.g., B16-F10 melanoma, HL-60 acute myeloid leukemia).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.[7][8]

Signaling Pathways

Methyl p-Coumarate

Methyl p-coumarate has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been demonstrated to activate the Akt signaling pathway.[1][10] Activated Akt can, in turn, suppress the nuclear factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. By inhibiting the degradation of IκB, an inhibitor of NF-κB, methyl p-coumarate prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[1]

G cluster_0 Methyl p-Coumarate Anti-inflammatory Pathway LPS LPS IkappaB IκB LPS->IkappaB Promotes Degradation MPC Methyl p-Coumarate Akt Akt MPC->Akt Activates Akt->IkappaB Inhibits Degradation NFkappaB NF-κB IkappaB->NFkappaB Sequesters in Cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammation Induces G cluster_1 Hypothetical Workflow for Comparative Analysis Start Start: Synthesize/Procure Compounds InVitro In Vitro Assays Start->InVitro Antioxidant Antioxidant (e.g., DPPH) InVitro->Antioxidant AntiInflammatory Anti-inflammatory (e.g., LPS-stimulated macrophages) InVitro->AntiInflammatory Anticancer Anticancer (e.g., MTT on cancer cell lines) InVitro->Anticancer Data Data Analysis and Comparison Antioxidant->Data Signaling Signaling Pathway Analysis (e.g., Western Blot for Akt, NF-κB) AntiInflammatory->Signaling Anticancer->Signaling Signaling->Data Conclusion Conclusion on Structure-Activity Relationship Data->Conclusion

References

Synergistic Effects of Methyl 4-hydroxycinnamate with Carnosic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data Summary

The synergistic effects of Methyl 4-hydroxycinnamate (MHC) and Carnosic Acid (CA) have been quantitatively assessed in various acute myeloid leukemia (AML) cell lines. The data is compared with the effects of individual compounds and another synergistic combination, Curcumin (CUR) and CA.

Table 1: Effect of Different Phytochemicals with Carnosic Acid (CA) on Viable Cell Numbers of HL60 Cells

Treatment (72 h)Concentration (µM)Mean Viable Cell Number (± SD, n=3)
Control-Data not explicitly provided, used as baseline
CURNot specifiedData not explicitly provided
MHCNot specifiedData not explicitly provided
RosANot specifiedData not explicitly provided
SILNot specifiedData not explicitly provided
RESNot specifiedData not explicitly provided
QRCNot specifiedData not explicitly provided
PTLNot specifiedData not explicitly provided
CA10Data not explicitly provided
MHC + CA MHC (not specified) + CA (10)Strongly synergized in reducing viable cell numbers [1][4]
CUR + CA CUR (not specified) + CA (10)Strongly synergized in reducing viable cell numbers [1][4]

Note: The study emphasizes the strong synergistic effect of MHC and CUR with CA, though specific numerical values for all individual treatments on HL60 viable cell counts are not detailed in the provided abstracts. The synergy was confirmed in KG-1a, HL60, and U937 AML cells.[1][4]

Table 2: Apoptosis Induction in KG-1a Cells by MHC+CA and CUR+CA Combinations

Treatment (8 h)Apoptosis (%)Effect of 2-APB (25 µM)
ControlBaselineNot applicable
MHC + CA Significantly IncreasedApoptosis abrogated[1]
CUR + CA Significantly IncreasedApoptosis abrogated[1]

Note: 2-APB is an antagonist of inositol (B14025) trisphosphate receptors (IP3R) and store-operated Ca2+ channels.[1]

Table 3: Effect of MHC+CA and CUR+CA on Cytosolic Calcium Levels in KG-1a Cells

Treatment (4 h)Cytosolic Ca2+ Levels (Fluo-3 MFI)Effect of 2-APB (25 µM)
ControlBaselineNot applicable
MHC + CA Sustained ElevationElevation prevented[1]
CUR + CA Sustained ElevationElevation prevented[1]

MFI: Mean Fluorescence Intensity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

1. Cell Viability Assay (Trypan Blue Exclusion Assay)

  • Cell Lines: HL60, KG-1a, and U937 acute myeloid leukemia cells.

  • Treatment: Cells were treated with various phenolic compounds (MHC, CUR, rosmarinic acid, silibinin, resveratrol, quercetin, parthenolide) and/or 10 µM Carnosic Acid (CA) for 72 hours.[1][4]

  • Procedure: After the incubation period, cells were harvested and stained with Trypan Blue.

  • Quantification: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.

  • Analysis: The percentage of viable cells was calculated, and changes in viable cell numbers were determined relative to control-treated cells.[1][4]

2. Apoptosis Assay (Annexin V/PI Binding Assay)

  • Cell Line: KG-1a cells.

  • Treatment: Cells were treated with the MHC+CA or CUR+CA combinations for 8 hours. In some experiments, the pan-caspase inhibitor zVAD (50 µM) or the calcium signaling inhibitor 2-APB (25 µM) was added.[1][4]

  • Procedure:

    • Harvest the cells after treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[1][4]

3. Measurement of Cytosolic Calcium Levels

  • Cell Line: KG-1a cells.

  • Indicator: Fluo-3 AM, a fluorescent indicator for cytosolic calcium.

  • Treatment: Cells were treated with MHC+CA or CUR+CA for 4 hours, with or without the presence of 2-APB (25 µM).[1][4]

  • Procedure:

    • Load the cells with Fluo-3 AM prior to the end of the treatment period.

    • After 4 hours of incubation with the compounds, harvest the cells.

    • Wash the cells to remove the extracellular dye.

  • Analysis: The fluorescence intensity of the Fluo-3 loaded cells was measured using flow cytometry. An increase in fluorescence intensity indicates a rise in cytosolic calcium levels.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 MHC + CA Combination cluster_1 Cellular Events MHC_CA MHC + Carnosic Acid IP3R Inhibition of IP3R & SOCs MHC_CA->IP3R Blocks Ca2+ regulation Ca_Influx Sustained Cytosolic Ca2+ Elevation IP3R->Ca_Influx Leads to Apoptosis Apoptosis Ca_Influx->Apoptosis Induces

Caption: Proposed signaling pathway for MHC+CA induced apoptosis.

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Analysis Cell_Culture AML Cell Culture (HL60, KG-1a, U937) Treatment Incubation with MHC, CA, MHC+CA Cell_Culture->Treatment Viability Cell Viability Assay (Trypan Blue, 72h) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI, 8h) Treatment->Apoptosis Calcium Cytosolic Ca2+ Measurement (Fluo-3, 4h) Treatment->Calcium Data_Analysis Flow Cytometry & Microscopy Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Calcium->Data_Analysis

Caption: General experimental workflow for evaluating synergistic effects.

References

Benchmarking the Neuroprotective Potential of Methyl 4-prenyloxycinnamate Against Established Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases and acute brain injuries, the exploration of novel neuroprotective agents is paramount. This guide provides a comparative analysis of the emerging compound, Methyl 4-prenyloxycinnamate, against established neuroprotective agents: Edaravone, Citicoline (B1669096), and Cerebrolysin (B1175343). Due to the limited direct experimental data on this compound, this document extrapolates its potential based on the known neuroprotective activities of cinnamic acid derivatives and outlines a comprehensive framework for its evaluation.

Introduction to this compound

This compound belongs to the family of cinnamic acid derivatives, a class of phenolic compounds found in various plants. Cinnamic acids and their derivatives have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The neuroprotective potential of this class of compounds is thought to stem from their ability to counteract oxidative stress and inflammation, two key pathological mechanisms in many neurological disorders. While specific data on this compound is scarce, its structural similarity to other neuroprotective cinnamic acid derivatives suggests it may share similar mechanisms of action.

Established Neuroprotective Agents: A Quantitative Overview

To provide a benchmark for the potential of this compound, this section summarizes the performance of three widely recognized neuroprotective agents.

Edaravone

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its primary mechanism of action is the mitigation of oxidative stress by neutralizing hydroxyl radicals and peroxynitrite.[1]

In Vitro Model Parameter Measured Result with Edaravone
PC12 cells (ischemia model)Cell ViabilityIncreased cell survival
Cortical neurons (glutamate toxicity)Neuronal DeathReduced neuronal apoptosis
In Vivo Model Parameter Measured Result with Edaravone
Rat MCAO model (stroke)Infarct VolumeSignificant reduction in infarct size
ALS mouse model (SOD1 mutation)Motor Function DeclineSlowed progression of motor deficits
Citicoline

Citicoline is a naturally occurring endogenous nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[3] Its neuroprotective effects are attributed to its ability to stabilize membranes, reduce oxidative stress, and enhance neurotransmitter synthesis.[4][5]

In Vitro Model Parameter Measured Result with Citicoline
Hippocampal neurons (hypoxia)Cell ViabilityIncreased neuronal survival
PC12 cells (Aβ toxicity)ApoptosisReduced caspase-3 activity
In Vivo Model Parameter Measured Result with Citicoline
Rat MCAO model (stroke)Neurological Deficit ScoreImproved functional recovery
Traumatic Brain Injury (TBI) modelCognitive Function (Morris Water Maze)Enhanced spatial learning and memory
Cerebrolysin

Cerebrolysin is a mixture of neuropeptides and amino acids derived from purified porcine brain proteins. It exerts multimodal neurotrophic and neuroprotective effects by mimicking the action of endogenous neurotrophic factors.[6][7]

In Vitro Model Parameter Measured Result with Cerebrolysin
Cortical neurons (Aβ toxicity)Synaptic DensityIncreased number of synapses
SH-SY5Y cells (oxidative stress)Neuronal ApoptosisReduced cell death
In Vivo Model Parameter Measured Result with Cerebrolysin
Transgenic mouse model of Alzheimer'sAβ Plaque LoadReduced amyloid deposition
Rat MCAO model (stroke)Infarct VolumeSignificant reduction in lesion size

Experimental Protocols for Neuroprotective Assessment

To rigorously evaluate the neuroprotective potential of a novel compound like this compound, a multi-tiered experimental approach is essential. This involves a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative processes.

In Vitro Assays

Objective: To determine the direct protective effects of the compound on neuronal cells under various stress conditions.

  • Cell Culture:

    • Cell Lines: Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells are commonly used. For more specific studies, primary cortical or hippocampal neurons can be isolated from rodents.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or glutamate (B1630785) to induce excitotoxicity.

    • Amyloid-β Toxicity: Exposure to aggregated amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.

    • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions.

  • Assessment of Neuroprotection:

    • Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays to quantify cell survival.

    • Apoptosis Assays: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays to measure programmed cell death.

    • Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels.

    • Mitochondrial Membrane Potential (MMP) Assay: Using dyes like JC-1 to assess mitochondrial function.

In Vivo Models

Objective: To evaluate the efficacy of the compound in a whole-organism setting, assessing both neuropathological and behavioral outcomes.

  • Animal Models:

    • Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is the gold standard model for focal cerebral ischemia.

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) to develop Aβ plaques and cognitive deficits.

    • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced models in rodents to lesion dopaminergic neurons.

  • Administration of Compound: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on pharmacokinetic studies.

  • Outcome Measures:

    • Histological Analysis: Brain sections are analyzed for infarct volume (in stroke models), Aβ plaque deposition, neuronal loss (e.g., using Nissl staining), and glial activation (e.g., using GFAP for astrocytes and Iba1 for microglia).

    • Behavioral Tests:

      • Motor Function: Rotarod test, grip strength test.

      • Cognitive Function: Morris water maze, Y-maze, novel object recognition test for learning and memory.

      • Neurological Deficit Scoring: Standardized scales to assess the severity of neurological impairment.

    • Biochemical Analysis: Measurement of oxidative stress markers (e.g., malondialdehyde), inflammatory cytokines (e.g., TNF-α, IL-1β), and neurotransmitter levels in brain tissue.

Visualizing Mechanisms and Workflows

Signaling Pathways in Neuroprotection

The neuroprotective effects of many compounds, including potentially this compound, are mediated through the modulation of key intracellular signaling pathways that regulate cellular survival, inflammation, and antioxidant responses.

G cluster_0 Oxidative Stress cluster_1 This compound (Hypothesized) cluster_2 Signaling Pathways cluster_3 Cellular Outcomes ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis MPC This compound Nrf2 Nrf2/ARE Pathway MPC->Nrf2 Activates MPC->NFkB Inhibits PI3K PI3K/Akt Pathway MPC->PI3K Activates Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Survival Neuronal Survival PI3K->Survival Antioxidant->ROS Scavenges Inflammation->Apoptosis

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow for Evaluating a Novel Neuroprotective Agent

A structured workflow is crucial for the systematic evaluation of a new chemical entity for its neuroprotective properties.

G A Compound Synthesis & Characterization B In Vitro Screening (e.g., SH-SY5Y cells) A->B C Toxicity Assessment (Cell Viability) B->C D Neuroprotection Assays (H2O2, Aβ, OGD) B->D E Lead Compound Selection C->E D->E F In Vivo Model Selection (e.g., MCAO, APP/PS1) E->F G Pharmacokinetic & Toxicity Studies F->G H Efficacy Studies (Behavioral & Histological) G->H I Mechanism of Action Studies H->I J Preclinical Candidate I->J

References

Statistical Validation of Experimental Data for Cinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their therapeutic potential, including anti-inflammatory and anticancer properties. This guide provides a comparative analysis of experimental data for Methyl 4-prenyloxycinnamate, alongside other relevant cinnamic acid derivatives, to offer a statistical validation of their potential bioactivity. Due to the limited availability of published experimental data for this compound, this guide will utilize data from its structural analog, Methyl Cinnamate, as a predictive reference. This comparison aims to provide researchers with a valuable resource for evaluating the potential of these compounds in drug discovery and development.

Comparative Analysis of In Vitro Anti-Inflammatory & Cytotoxic Activity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of Methyl Cinnamate and its comparators.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineConcentration% Inhibition of Inflammatory MarkerReference Compound% Inhibition by Reference
Methyl Cinnamate LPS-induced mRNA expressionRAW264.70.1 mMCox2: ~60%IndomethacinNot specified
Nos2: ~55%
Tnfa: ~50%
Cinnamic Acid LPS-induced NO productionRAW264.78 mMSignificant InhibitionNot specifiedNot specified
trans-Cinnamaldehyde LPS-induced NO releaseJ7741-10 µg/mLSignificant ReductionNot specifiedNot specified

Table 2: In Vitro Cytotoxicity Data

CompoundAssayCell LineLC50 (mM)Reference CompoundLC50 of Reference (mM)
Methyl Cinnamate CCK-8RAW264.7> 1 (non-cytotoxic at 0.1 mM)Not specifiedNot specified
trans-Cinnamaldehyde CCK-8RAW264.70.2 - 0.5Not specifiedNot specified
Cinnamic Acid Not specifiedNot specifiedIC50 = 50 µM (against AKR1C3)Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Gene Expression
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and pre-treated with various concentrations of the test compounds (e.g., Methyl Cinnamate) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • RNA Isolation and RT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of inflammatory marker genes such as Cox2, Nos2, and Tnfa are quantified using real-time reverse transcriptase-polymerase chain reaction (RT-PCR).

  • Data Analysis: The relative gene expression is normalized to a housekeeping gene (e.g., β-actin). The percentage of inhibition is calculated by comparing the gene expression in compound-treated cells to that in LPS-stimulated cells without treatment.

Cytotoxicity Assay: Cell Counting Kit-8 (CCK-8)
  • Cell Seeding: RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • CCK-8 Reagent: After incubation, CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells). The 50% lethal concentration (LC50) is determined from the dose-response curve.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory and cytotoxic evaluation of cinnamic acid derivatives.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines Induces Transcription Methyl_Cinnamate Methyl Cinnamate Methyl_Cinnamate->NFkB Inhibits

Caption: Putative anti-inflammatory signaling pathway of Methyl Cinnamate.

G cluster_1 Experimental Workflow for Cytotoxicity Assay start Start: Seed Cells in 96-well plate treat Treat cells with Test Compound start->treat incubate Incubate for 24h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan crystals in DMSO incubate_mtt->dissolve read Measure Absorbance at 570nm dissolve->read

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

Safety Operating Guide

Proper Disposal of Methyl 4-prenyloxycinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Methyl 4-prenyloxycinnamate, ensuring the safety of laboratory personnel and environmental compliance. This document provides clear, procedural steps for waste management from point of generation to final disposal.

This compound is a chemical compound requiring careful management to mitigate potential hazards to researchers and the environment. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety but also a legal necessity. This guide outlines the necessary steps for the appropriate disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-impermeable gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and managed through a licensed professional waste disposal service.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

    • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, must be collected and disposed of as solid hazardous waste.[1]

  • Container Management:

    • Keep waste containers tightly closed when not in use.

    • Store waste containers in a designated and well-ventilated waste accumulation area.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

    • Wear the appropriate PPE as detailed in the table above.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1] Use spark-proof tools for collection.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

    • The primary recommended disposal method is high-temperature incineration at a licensed chemical destruction plant with flue gas scrubbing.[1]

    • Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]

Experimental Protocols

This guide is based on established safety protocols for chemical waste disposal. The primary source of information is the Safety Data Sheet (SDS) for this compound.

Methodology for Information Gathering: A comprehensive review of the Safety Data Sheet for this compound was conducted to extract pertinent information regarding safe handling, storage, and disposal. This was supplemented with general chemical waste disposal guidelines to ensure a complete and robust protocol.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Solid or Liquid Waste? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Store in Designated Waste Accumulation Area C->E D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G High-Temperature Incineration at Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 4-prenyloxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-prenyloxycinnamate. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

Hazard Overview and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for this compound is not fully established, it is prudent to handle it with care, assuming potential for skin, eye, and respiratory irritation based on similar aromatic esters.[1] The following table summarizes the recommended Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical Resistant GlovesButyl rubber or Viton® gloves are recommended for handling esters and aromatic compounds.[3][4] Nitrile gloves may offer limited, short-term protection but should be used with caution and changed immediately upon contact.[5] Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[2]
Protective ClothingWear long pants and closed-toe shoes to cover all exposed skin.[6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling the compound as a powder, creating aerosols, or in a poorly ventilated area.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in a Ventilated Area Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Compound Prepare Workspace->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate and Label Hazardous Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Detailed Protocol:
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound and any other chemicals being used.[9]

  • Don Appropriate PPE: As outlined in the table above, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2]

  • Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile substances.[2][10] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Measuring:

    • If handling a powder, do so in a manner that minimizes dust generation.

    • Use a spatula for transferring solid material.

    • Clean any spills immediately.

  • Performing the Experiment:

    • Avoid direct contact with skin and eyes.[2]

    • Keep containers tightly closed when not in use.[2]

    • Be aware of potential ignition sources if working with flammable solvents.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Logic

G cluster_spill Spill cluster_exposure Personal Exposure start Chemical Exposure Event Evacuate Area Evacuate Immediate Area start->Evacuate Area Spill Eye Contact Eye Contact start->Eye Contact Exposure Skin Contact Skin Contact start->Skin Contact Exposure Inhalation Inhalation start->Inhalation Exposure Ingestion Ingestion start->Ingestion Exposure Alert Supervisor Alert Supervisor and EHS Evacuate Area->Alert Supervisor Contain Spill Contain Spill with Absorbent Material Alert Supervisor->Contain Spill Clean Up Clean Up Following EHS Protocol Contain Spill->Clean Up Flush Eyes Flush Eyes for 15-20 Minutes Eye Contact->Flush Eyes Wash Skin Wash Skin with Soap and Water Skin Contact->Wash Skin Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Do Not Induce Vomiting Do NOT Induce Vomiting Ingestion->Do Not Induce Vomiting Seek Medical Attention Seek Immediate Medical Attention Flush Eyes->Seek Medical Attention Wash Skin->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Do Not Induce Vomiting->Seek Medical Attention

Caption: Emergency response decision tree.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[14] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

G Identify Waste Identify Waste Type (Solid, Liquid, Contaminated PPE) Segregate Waste Segregate into Compatible Waste Streams Identify Waste->Segregate Waste Label Container Label Hazardous Waste Container (Chemical Name, Hazard) Segregate Waste->Label Container Store Securely Store in a Designated, Secure Area Label Container->Store Securely Arrange Disposal Arrange for Disposal by Licensed Waste Management Store Securely->Arrange Disposal

Caption: Hazardous waste disposal workflow.

Disposal Protocol:
  • Waste Identification and Segregation:

    • Solid Waste: Collect unused this compound and contaminated materials (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.[8]

    • Contaminated PPE: Heavily contaminated gloves, lab coats, etc., should be disposed of as hazardous waste.

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazards.[15]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Keep containers closed except when adding waste.[15]

  • Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][16] Do not discharge to sewer systems.[2][16] Follow all federal, state, and local regulations for hazardous waste disposal.[6]

    • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[6]

References

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